molecular formula C9H17N3O4S B1264589 Triampyzine sulfate CAS No. 7082-30-6

Triampyzine sulfate

Número de catálogo: B1264589
Número CAS: 7082-30-6
Peso molecular: 263.32 g/mol
Clave InChI: XHVGMLPVDLNJKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Triampyzine sulfate is a useful research compound. Its molecular formula is C9H17N3O4S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triampyzine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triampyzine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

7082-30-6

Fórmula molecular

C9H17N3O4S

Peso molecular

263.32 g/mol

Nombre IUPAC

N,N,3,5,6-pentamethylpyrazin-2-amine;sulfuric acid

InChI

InChI=1S/C9H15N3.H2O4S/c1-6-7(2)11-9(12(4)5)8(3)10-6;1-5(2,3)4/h1-5H3;(H2,1,2,3,4)

Clave InChI

XHVGMLPVDLNJKZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)C)N(C)C)C.OS(=O)(=O)O

SMILES canónico

CC1=C(N=C(C(=N1)C)N(C)C)C.OS(=O)(=O)O

Otros números CAS

7082-30-6

Origen del producto

United States
Foundational & Exploratory

Unveiling the Past: A Technical History of Triampyzine Sulfate, a Promising Anticholinergic Agent That Never Was

Author: BenchChem Technical Support Team. Date: February 2026

Morris Plains, NJ - In the annals of pharmaceutical research, some compounds show immense promise in early development yet, for a variety of reasons, never reach the market. One such molecule is triampyzine sulfate, a pyrazine derivative developed by Warner-Lambert in the 1960s.[1][2][3][4] Identified by the developmental code name W-3976B, this compound was characterized as a potent anticholinergic and antisecretory agent, suggesting its potential for treating a range of conditions from peptic ulcers to certain neurological disorders.[1] Despite its early promise, triampyzine sulfate remains a historical footnote, a testament to the complex and often unpredictable path of drug development. This in-depth technical guide explores the history of triampyzine sulfate, its chemical nature, and its anticholinergic properties, piecing together the story of this forgotten pharmaceutical agent.

Genesis of a Pyrazine Anticholinergic: The Chemical Context

Triampyzine sulfate, chemically known as N,N,3,5,6-pentamethylpyrazin-2-amine sulfate, emerged from Warner-Lambert's broader exploration of pyrazine derivatives in the mid-20th century.[5] Its molecular formula is C9H15N3, with a sulfate salt form of C9H17N3O4S. The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in a variety of biologically active compounds.[6][7][8][9]

Triampyzine is a trimethylated derivative of ampyzine (W-3580B), another pyrazine compound developed by Warner-Lambert.[1] Interestingly, while triampyzine was identified as an anticholinergic and antisecretory agent, ampyzine was described as a central stimulant.[1] This highlights the profound impact of subtle structural modifications on the pharmacological activity of a molecule.

The development of triampyzine sulfate can be situated within the broader context of pharmaceutical research in the 1960s, a period marked by significant discoveries in the realm of psychopharmacology and autonomic nervous system modulators. The exploration of heterocyclic compounds like pyrazines was a fertile ground for identifying novel therapeutic agents.

The Anticholinergic Profile: Mechanism of Action

Anticholinergic agents function by blocking the action of acetylcholine, a primary neurotransmitter in the parasympathetic nervous system. This blockade is primarily achieved through competitive antagonism at muscarinic acetylcholine receptors. The physiological effects of this antagonism are widespread, affecting smooth muscle, exocrine glands, and the central nervous system.

A key point of ambiguity in the historical record is the nature of triampyzine sulfate's side effect profile. Some sources suggest it was developed as a potent gastric antisecretory agent that could inhibit acid secretion without producing the typical anticholinergic side effects such as blurred vision or tachycardia. This would have represented a significant advantage over existing anticholinergic drugs of the era. However, other sources explicitly label it as an anticholinergic agent, which would imply the potential for such side effects. This discrepancy may reflect a dose-dependent effect or a receptor subtype selectivity that was not fully elucidated at the time.

Signaling Pathway of Muscarinic Acetylcholine Receptors

ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3) ACh->mAChR Binds to Gq_11 Gq/11 mAChR->Gq_11 Activates Triampyzine Triampyzine Sulfate Triampyzine->mAChR Blocks PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Proposed mechanism of triampyzine sulfate as a muscarinic antagonist.

The Trail Goes Cold: Why Was Triampyzine Sulfate Never Marketed?

The most intriguing question surrounding triampyzine sulfate is why a compound with such apparent potential never made it to clinical use. The historical record is silent on the specific reasons for the discontinuation of its development. However, several factors common in the pharmaceutical industry of that era could have played a role:

  • Unforeseen Toxicity: Preclinical toxicology studies may have revealed adverse effects that were not anticipated from its primary pharmacological profile.

  • Lack of Efficacy: While promising in early models, the compound may not have demonstrated sufficient efficacy in later-stage preclinical or early clinical studies.

  • Challenging Synthesis or Formulation: The chemical synthesis of triampyzine sulfate may have been too complex or costly for large-scale production. Alternatively, formulating a stable and bioavailable drug product could have presented significant hurdles.

  • Shifting Therapeutic Landscapes: The 1960s and 1970s saw the emergence of new classes of drugs for treating peptic ulcers, most notably the histamine H2-receptor antagonists like cimetidine. These newer agents may have offered a superior efficacy and safety profile, rendering the development of a new anticholinergic agent less commercially viable.

  • Corporate and Strategic Decisions: Warner-Lambert, like any major pharmaceutical company, would have had a portfolio of drug candidates.[2][3][4][10][11] Strategic decisions based on market analysis, competitive landscape, and internal priorities could have led to the deprioritization and eventual abandonment of the triampyzine sulfate program.

Experimental Protocols for Characterizing Anticholinergic Agents

To understand how Warner-Lambert scientists would have characterized triampyzine sulfate, it is useful to consider the standard experimental protocols of the time for evaluating anticholinergic drugs.

In Vitro Assays:
  • Receptor Binding Assays: These assays would have been crucial for determining the affinity of triampyzine sulfate for various muscarinic receptor subtypes. While subtype-specific radioligands were less common in the 1960s, competitive binding assays using a non-selective muscarinic antagonist like [3H]quinuclidinyl benzilate (QNB) would have been a standard approach.

    Step-by-Step Methodology for a Competitive Radioligand Binding Assay:

    • Tissue Preparation: Homogenize a tissue source rich in muscarinic receptors (e.g., rat brain cortex or guinea pig ileum smooth muscle).

    • Incubation: Incubate the tissue homogenate with a fixed concentration of the radioligand (e.g., [3H]QNB) and varying concentrations of the unlabeled test compound (triampyzine sulfate).

    • Separation: After reaching equilibrium, separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Models:
  • Antisecretory Activity: The ability of triampyzine sulfate to inhibit gastric acid secretion would have been a key in vivo endpoint. The Shay rat model was a commonly used method.

    Step-by-Step Methodology for the Shay Rat Model:

    • Animal Preparation: Fast male Wistar rats overnight with free access to water.

    • Surgical Procedure: Under anesthesia, ligate the pylorus of the stomach to allow for the accumulation of gastric secretions.

    • Drug Administration: Administer triampyzine sulfate or a vehicle control, typically by subcutaneous or intraperitoneal injection.

    • Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the accumulated gastric juice from the stomach.

    • Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with a standard base.

    • Data Analysis: Compare the total acid output in the drug-treated group to the control group to determine the percentage of inhibition.

  • Antispasmodic Activity: The effect of triampyzine sulfate on smooth muscle contraction would have been assessed using isolated tissue preparations, such as the guinea pig ileum.

    Experimental Workflow for Isolated Guinea Pig Ileum Assay:

    A Isolate Guinea Pig Ileum B Mount in Organ Bath (Tyrode's Solution, 37°C, Gassed) A->B C Record Isometric Contractions B->C D Administer Cholinergic Agonist (e.g., Acetylcholine, Carbachol) C->D E Observe Contraction D->E F Washout E->F G Administer Triampyzine Sulfate F->G H Re-administer Cholinergic Agonist G->H I Observe Reduced or Abolished Contraction H->I J Construct Dose-Response Curve I->J

    Caption: Workflow for assessing antispasmodic activity.

Conclusion: A Molecule Ahead of its Time?

The story of triampyzine sulfate is a compelling example of the intricate and often opaque nature of pharmaceutical research and development. While the precise reasons for its abandonment remain lost to time, the available information paints a picture of a molecule with a potentially valuable pharmacological profile. The conflicting reports regarding its side effect profile hint at a complexity that may have been difficult to resolve with the scientific tools of the 1960s.

Today, with a deeper understanding of muscarinic receptor subtypes and advanced techniques for assessing drug safety and efficacy, a compound like triampyzine sulfate might have followed a different developmental path. Its history serves as a valuable lesson for researchers and drug development professionals, highlighting the myriad factors that can influence the journey of a promising molecule from the laboratory to the clinic. The legacy of triampyzine sulfate is not one of failure, but rather a reminder of the relentless pursuit of therapeutic innovation and the countless unseen steps that pave the way for the medicines of tomorrow.

References

  • Ampyzine. In: Wikipedia. ; 2023. [Link]

  • Triampyzine. In: Wikipedia. ; 2023. [Link]

  • Warner-Lambert. HISTORY OF BUSINESS. Accessed February 21, 2024. [Link]

  • Warner–Lambert. In: Wikipedia. ; 2024. [Link]

  • Alberta's First Pharmacist.
  • WARNER-LAMBERT COMPANY (Findings of Fact), 87 F.T.C. 812.
  • Patents Assigned to Warner-Lambert Company LLC. Justia Patents. Published April 6, 2023. [Link]

  • INVERNESS MEDICAL SWITZERLAND v. WARNER LAMBERT COMPANY (2002). Findlaw. [Link]

  • Pyrazine derivatives: a patent review (June 2012 - present). PubMed. Published online January 15, 2015. [Link]

  • Triampyzine | C9H15N3. PubChem. Accessed February 21, 2024. [Link]

  • US4828849A - Surfactant inhibition of dental plaque.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. 2015;6(4):1914-1922. [Link]

  • Special Issue : Pyrazine Derivatives. MDPI. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. 2022;10(2):288-297. [Link]

  • UNITED STATES COURT OF APPEALS FOR THE FEDERAL CIRCUIT. 06-1179. August 2, 2006.
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Published online September 12, 2024. [Link]

  • Warner-Lambert Pharm. Co. v. John J. Reynolds, Inc., 178 F. Supp. 655 (S.D.N.Y. 1959). Justia Law. [Link]

  • Index of patents issued from the United States Patent Office. Internet Archive. Published 1967. [Link]

  • Index of patents issued from the United States Patent Office. Internet Archive. Published 1966. [Link]

  • Official gazette of the United States Patent Office. Patents. Internet Archive. Published July 27, 1971. [Link]

  • Official gazette of the United States Patent and Trademark Office: trademarks. Internet Archive. Published December 2, 1980. [Link]

  • Monthly catalog of United States government publications, November 1968. GovInfo. [Link]

Sources

A Technical Guide to the Determination and Characterization of Triampyzine Sulfate's Binding Affinity for M1 and M2 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triampyzine, a pyrazine derivative developed for its gastric antisecretory properties, has been historically classified as an anticholinergic agent.[1][2][3] Its notable reduction of gastric acid secretion without the typical systemic anticholinergic side effects suggests a potential selectivity for specific muscarinic acetylcholine receptor (mAChR) subtypes.[2] This guide outlines a comprehensive experimental framework for the precise determination of the binding affinity and functional activity of Triampyzine sulfate at the human M1 and M2 muscarinic receptors. The protocols detailed herein are designed to provide researchers and drug development professionals with a robust methodology for characterizing the pharmacological profile of Triampyzine and similar compounds. By employing radioligand binding assays and functional GTPγS assays, this guide provides a pathway to elucidate the M1 versus M2 selectivity of Triampyzine, offering critical insights into its mechanism of action and therapeutic potential.

Introduction: The Rationale for Investigating Triampyzine's Muscarinic Receptor Selectivity

Triampyzine is a synthetic pyrazine derivative, N,N,3,5,6-pentamethylpyrazin-2-amine, which has demonstrated potent inhibition of gastric acid secretion.[2] The muscarinic acetylcholine receptors, a family of five G-protein coupled receptors (GPCRs) designated M1 through M5, are key regulators of various physiological processes.[4] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channels.[4][5][6]

The M1 receptor is prominently expressed in the central nervous system and is involved in the modulation of neurotransmission and cognitive functions.[4] In the periphery, M1 receptors are found in autonomic ganglia and are implicated in the regulation of gastric acid secretion.[7] Conversely, the M2 receptor is highly expressed in the heart, where it mediates vagal-induced bradycardia, and also functions as a presynaptic autoreceptor in the central and peripheral nervous systems, inhibiting acetylcholine release.[8]

The observation that Triampyzine reduces gastric acid secretion with a favorable side effect profile raises the hypothesis that it may exhibit selectivity for M1 over M2 receptors.[2] Preferential antagonism of M1 receptors in the gastric mucosa could explain its therapeutic effect, while lower affinity for cardiac M2 receptors would account for the lack of heart rate-related side effects. A thorough characterization of Triampyzine sulfate's binding affinity for M1 and M2 receptors is therefore essential to validate this hypothesis and to fully understand its pharmacological profile.

This technical guide provides a detailed, step-by-step methodology to:

  • Determine the equilibrium dissociation constant (Ki) of Triampyzine sulfate at human M1 and M2 receptors using competitive radioligand binding assays.

  • Functionally characterize Triampyzine sulfate as an antagonist or agonist at these receptors through GTPγS binding assays.

  • Quantify the selectivity of Triampyzine sulfate for the M1 versus the M2 receptor.

Experimental Design and Methodologies

A multi-faceted approach combining radioligand binding and functional assays is proposed to comprehensively characterize the interaction of Triampyzine sulfate with M1 and M2 receptors.

Materials and Reagents
Reagent Supplier Catalogue Number Purpose
Human M1-expressing CHO-K1 cellsRevvityES-210-ASource of M1 receptors
Human M2-expressing CHO-K1 cellsRevvityES-211-ASource of M2 receptors
[3H]-N-methylscopolamine ([3H]-NMS)PerkinElmerNET636001MCRadioligand for binding assays
AtropineSigma-AldrichA0132Non-selective muscarinic antagonist (control)
PirenzepineTocris Bioscience0495M1-selective antagonist (control)
MethoctramineTocris Bioscience0503M2-selective antagonist (control)
Triampyzine sulfate(To be sourced)N/ATest compound
[35S]-GTPγSPerkinElmerNEG030HRadiolabel for functional assays
Guanosine 5'-diphosphate (GDP)Sigma-AldrichG7127Component of GTPγS binding buffer
Bovine Serum Albumin (BSA)Sigma-AldrichA7906Carrier protein in assay buffers
Tris-HClSigma-AldrichT5941Buffering agent
MgCl2Sigma-AldrichM8266Divalent cation for assays
EDTASigma-AldrichE9884Chelating agent
NaClSigma-AldrichS7653Salt for assay buffer
Whatman GF/B glass fiber filtersGE Healthcare1821-915For filtration assays
Scintillation cocktailPerkinElmer6013329For detection of radioactivity
Cell Culture and Membrane Preparation

Stable cell lines expressing the human recombinant M1 or M2 receptor are essential for these studies. Commercially available CHO-K1 cell lines are recommended.[9][10][11][12]

Protocol for Membrane Preparation:

  • Culture CHO-K1 cells stably expressing either the human M1 or M2 receptor to ~90% confluency in appropriate growth medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in a small volume of homogenization buffer, determine the protein concentration using a Bradford or BCA protein assay, and store at -80°C until use.

Radioligand Binding Assays

Competitive radioligand binding assays will be performed to determine the affinity (Ki) of Triampyzine sulfate for the M1 and M2 receptors. [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, will be used as the radioligand.

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare serial dilutions of Triampyzine sulfate E Combine membranes, [3H]-NMS, and Triampyzine sulfate (or buffer/atropine) in a 96-well plate A->E B Prepare M1 or M2 receptor membranes B->E C Prepare [3H]-NMS solution (at Kd concentration) C->E D Prepare assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) D->E F Incubate at room temperature for 60-90 minutes to reach equilibrium E->F G Rapidly filter the reaction mixture through GF/B filters F->G H Wash filters with ice-cold assay buffer to remove unbound radioligand G->H I Dry filters and add scintillation cocktail H->I J Quantify bound radioactivity using a scintillation counter I->J K Plot % specific binding vs. log[Triampyzine] J->K L Determine IC50 value from the competition curve K->L M Calculate Ki using the Cheng-Prusoff equation L->M

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol for Competitive Binding Assay:

  • In a 96-well plate, add 50 µL of serially diluted Triampyzine sulfate (ranging from 10^-10 M to 10^-4 M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 10 µM atropine.

  • Add 50 µL of [3H]-NMS diluted in assay buffer to a final concentration approximately equal to its Kd for the respective receptor.

  • Add 150 µL of the M1 or M2 receptor membrane preparation (5-20 µg of protein per well).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through a Whatman GF/B glass fiber filter using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Dry the filters, place them in scintillation vials with 4 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Functional GTPγS Binding Assay

A [35S]-GTPγS binding assay will be used to determine whether Triampyzine sulfate acts as an antagonist or an agonist at M1 and M2 receptors.[13][14][15] This assay measures the activation of G-proteins, a proximal event in GPCR signaling.[14]

Signaling Pathway for M2 Receptor and GTPγS Binding

G cluster_membrane Cell Membrane cluster_events Signaling Events M2 M2 Receptor Extracellular Intracellular G_protein Gαi (GDP-bound) Gβγ M2:f2->G_protein:f0 Conformational Change GTP_S [35S]GTPγS G_protein:f0->GTP_S Binding GDP GDP G_protein:f0->GDP Release Activated_G Gαi ([35S]GTPγS-bound) Gβγ G_protein->Activated_G Activation & Subunit Dissociation Agonist Agonist Agonist->M2:f1 Binding

Caption: M2 receptor activation and subsequent [35S]GTPγS binding.

Detailed Protocol for GTPγS Binding Assay:

  • In a 96-well plate, add 20 µL of serially diluted Triampyzine sulfate. For antagonist mode, also add a concentration of a known agonist (e.g., carbachol) that gives ~80% of its maximal response (EC80).

  • Add 50 µL of M1 or M2 receptor membranes (10-30 µg protein) in GTPγS assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4).

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding 30 µL of [35S]-GTPγS (final concentration ~0.1 nM).

  • Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and quantify the bound radioactivity by scintillation counting.

Data Analysis and Interpretation

Analysis of Radioligand Binding Data

The raw data (counts per minute, CPM) will be used to calculate the percentage of specific binding of [3H]-NMS at each concentration of Triampyzine sulfate.

  • Specific Binding = Total Binding - Non-specific Binding

The data will be plotted as percent specific binding versus the logarithm of the Triampyzine sulfate concentration. A non-linear regression analysis (sigmoidal dose-response) will be used to determine the IC50 value, which is the concentration of Triampyzine sulfate that inhibits 50% of the specific binding of [3H]-NMS.

The IC50 value will then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[16][17]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration of Triampyzine sulfate.

  • [L] is the concentration of the radioligand ([3H]-NMS) used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).

A lower Ki value indicates a higher binding affinity.

Analysis of Functional Data

For the GTPγS binding assay, the data will be analyzed to determine if Triampyzine sulfate exhibits agonist or antagonist activity.

  • Agonist Activity: If Triampyzine sulfate stimulates [35S]-GTPγS binding above basal levels, the data will be plotted as stimulated binding versus log[Triampyzine]. A dose-response curve will be fitted to determine the EC50 (potency) and Emax (efficacy) values.

  • Antagonist Activity: If Triampyzine sulfate inhibits agonist-stimulated [35S]-GTPγS binding, the data will be plotted as percent inhibition versus log[Triampyzine]. An IC50 value will be determined.

Schild Analysis for Antagonists

If Triampyzine sulfate is found to be an antagonist, a Schild analysis can be performed to determine its equilibrium dissociation constant (KB) and to confirm competitive antagonism.[18][19][20][21][22] This involves generating agonist dose-response curves in the presence of several fixed concentrations of Triampyzine sulfate.

Schild Analysis Workflow

G A Generate agonist dose-response curves at multiple fixed concentrations of Triampyzine sulfate B Determine the EC50 of the agonist for each curve A->B C Calculate the Dose Ratio (DR) for each Triampyzine concentration (DR = EC50 with antagonist / EC50 without antagonist) B->C D Calculate log(DR-1) C->D E Plot log(DR-1) vs. log[Triampyzine] D->E F Perform linear regression on the Schild plot E->F G Determine the slope and the x-intercept (pA2) F->G H If slope ≈ 1, antagonism is competitive and pA2 = -log(KB) G->H

Caption: Steps for performing a Schild analysis.

A slope of the Schild plot that is not significantly different from 1.0 is indicative of competitive antagonism. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. For a competitive antagonist, pA2 is equal to -log(KB).

Expected Outcomes and Data Presentation

The results of these experiments will provide a quantitative comparison of the binding affinity and functional activity of Triampyzine sulfate at M1 and M2 muscarinic receptors.

Table of Expected Data Output

Parameter M1 Receptor M2 Receptor Selectivity (M2 Ki / M1 Ki)
Ki (nM) Value from binding assayValue from binding assayCalculated value
Functional Activity Agonist/Antagonist/NoneAgonist/Antagonist/NoneN/A
EC50 (nM) (if agonist) Value from functional assayValue from functional assayN/A
Emax (%) (if agonist) Value from functional assayValue from functional assayN/A
pA2 (if antagonist) Value from Schild analysisValue from Schild analysisN/A

The selectivity index will be calculated as the ratio of the Ki value for the M2 receptor to the Ki value for the M1 receptor. A selectivity index greater than 1 indicates a preference for the M1 receptor.

Conclusion

The methodologies outlined in this technical guide provide a rigorous and comprehensive approach to characterizing the binding affinity and functional profile of Triampyzine sulfate at M1 and M2 muscarinic receptors. The data generated from these studies will be crucial in elucidating the molecular mechanism underlying Triampyzine's gastric antisecretory effects and its favorable side-effect profile. A clear understanding of its receptor selectivity is paramount for its potential further development and for the rational design of novel, selective muscarinic receptor modulators for a variety of therapeutic applications.

References

  • ValiScreen Human Muscarinic M2 Cell Line, CHO-K1 Cells. Revvity. [URL: https://www.revvity.com/product/valiscreen-human-muscarinic-m2-cell-line-cho-k1-cells-es-211-a]
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [URL: https://pharmacology.
  • Expression of Functional Human Muscarinic M2 Receptors in Different Insect Cell Lines. [URL: https://www.researchgate.net/publication/14530868_Expression_of_Functional_Human_Muscarinic_M2_Receptors_in_Different_Insect_Cell_Lines]
  • Cheng-Prusoff Equation Calculator. [URL: https://www.
  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. [URL: https://www.linkedin.com/pulse/decoding-schild-analysis-pharmacologists-lens-competitive-kenakin-2c]
  • Human M1 Muscarinic Acetylcholine Receptor Cell Line. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/invitro-services/bioservices/cell-based-assays/gpcr-ion-channel-cell-lines/human-m1-muscarinic-acetylcholine-receptor-cell-line]
  • ValiScreen Human Muscarinic M1 Cell Line, CHO-K1 Cells. Revvity. [URL: https://www.revvity.com/product/valiscreen-human-muscarinic-m1-cell-line-cho-k1-cells-es-210-a]
  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Schild Plot Generator. SPIKESfunc. [URL: https://www.spikesfunc.com/schild]
  • CaNOMAD Muscarinic Acetylcholine Receptor M1 Cell Line. Innoprot. [URL: https://www.innoprot.com/products/ca-nomad-muscarinic-acetylcholine-receptor-m1-cell-line-ref-iprs1300]
  • Muscarinic Acetylcholine Receptor (mAChR) M1/NFAT Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [URL: https://bpsbioscience.com/muscarinic-acetylcholine-receptor-machr-m1-nfat-luciferase-reporter-hek293-cell-line-79457]
  • Triampyzine Sulfate | C9H17N3O4S. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11558827/]
  • The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. [URL: https://www.youtube.
  • Technical Support Center: GTP-gamma-S Based Functional Assays. Benchchem. [URL: https://www.benchchem.com/technical-support/gtp-gamma-s-based-functional-assays]
  • Schild equation. Wikipedia. [URL: https://en.wikipedia.
  • Human Recombinant Muscarinic Acetylcholine Receptor M2 Stable Cell Line. GenScript. [URL: https://www.genscript.com/cell-line/M00258-human_recombinant_muscarinic_acetylcholine_receptor_m2_stable_cell_line.html]
  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [URL: https://www.youtube.
  • human Muscarinic Acetylcholine Receptor M2 Aequorin Cell Line. Revvity. [URL: https://www.revvity.com/product/human-muscarinic-acetylcholine-receptor-m2-aequorin-cell-line-es-211-a]
  • GTPγS Binding Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/gtps-binding-assays.htm]
  • Taking The Time To Study Competitive Antagonism. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2042938/]
  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2812497/]
  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
  • Triampyzine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Triampyzine]
  • (PDF) High Level Stable Expression of Pharmacologically Active Human M1–M5 Muscarinic Receptor Subtypes in Mammalian Cells. ResearchGate. [URL: https://www.researchgate.net/publication/221946399_High_Level_Stable_Expression_of_Pharmacologically_Active_Human_M1-M5_Muscarinic_Receptor_Subtypes_in_Mammalian_Cells]
  • Human M2 Muscarinic Receptor EZCells™ DA. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/invitro-services/bioservices/cell-based-assays/gpcr-ion-channel-cell-lines/human-m2-muscarinic-receptor-ezcells-da]
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]
  • (PDF) [35S]GTPgammaS binding in G protein-coupled receptor assays. ResearchGate. [URL: https://www.researchgate.net/publication/225091809_35SGTPgammaS_binding_in_G_protein-coupled_receptor_assays]
  • In vitro muscarinic receptor radioligand-binding assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20213801/]
  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10505979/]
  • Triampyzine. [URL: https://www.medchemexpress.com/triampyzine.html]
  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [URL: https://www.researchgate.net/publication/42385315_In_Vitro_Muscarinic_Receptor_Radioligand-Binding_Assays]
  • TRIAMPYZINE SULFATE. Inxight Drugs. [URL: https://drugs.
  • CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD. Univerzita Karlova. [URL: https://dspace.cuni.cz/handle/20.500.11956/110196]
  • Triampyzine | C9H15N3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Triampyzine]
  • Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10125433/]
  • Gastric acid secretion: Regulation, mechanisms, therapie. Allied Academies. [URL: https://www.alliedacademies.
  • Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology. ResearchGate. [URL: https://www.researchgate.net/publication/370183056_Neuroendocrine_mechanism_of_gastric_acid_secretion_Historical_perspectives_and_recent_developments_in_physiology_and_pharmacology]
  • Regulation of gastric acid secretion. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/354353/]
  • Gastric Acid Production - Regulation - PPI. TeachMePhysiology. [URL: https://teachmephysiology.com/gastrointestinal-system/stuff/gastric-acid-production/]

Sources

Methodological & Application

Topic: Triampyzine Sulfate: A Comparative Guide to Solubilization in Water vs. DMSO for In Vitro Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note serves as a technical guide for researchers utilizing Triampyzine sulfate in cell-based assays. We delve into the critical aspects of solvent selection, comparing the utility of Dimethyl Sulfoxide (DMSO) and water for the solubilization of this compound. This guide provides a detailed analysis of the physicochemical properties of Triampyzine sulfate, evidence-based protocols for stock solution preparation, and essential considerations for its application in cell culture, including solvent-induced cytotoxicity and the importance of vehicle controls. By explaining the causality behind each methodological step, we aim to equip scientists with the expertise to design robust and reproducible experiments.

Introduction to Triampyzine Sulfate

Triampyzine, and its sulfate salt, is an organic compound identified as an anticholinergic and antisecretory agent[1]. As with many small organic molecules intended for pharmacological study, its efficacy in in vitro models is fundamentally dependent on its successful delivery to the cellular environment. The primary challenge often lies in the compound's solubility characteristics. The choice of solvent is therefore not a trivial procedural step but a critical experimental parameter that can significantly impact data quality and interpretation. This document provides a detailed comparison of water and DMSO as solvents for Triampyzine sulfate, offering clear protocols and best practices for its use in cell culture.

Physicochemical Properties of Triampyzine Sulfate

A foundational understanding of Triampyzine sulfate's properties is essential for accurate and effective solution preparation. These characteristics dictate its behavior in different solvents and are crucial for calculating concentrations for stock solutions.

PropertyValueSource
IUPAC Name N,N,3,5,6-pentamethylpyrazin-2-amine;sulfuric acidPubChem[2]
Molecular Formula C₉H₁₇N₃O₄SPubChem[2]
Molar Mass 263.32 g/mol PubChem[2]
Parent Compound Triampyzine (Molar Mass: 165.24 g/mol )PubChem[3]
CAS Number 7082-30-6PubChem[1][2]

Solubility Comparison: Water vs. DMSO

The selection of an appropriate solvent is paramount for ensuring that a compound is fully dissolved and bioavailable to the cells in culture. The distinct chemical properties of water and DMSO lead to significant differences in their ability to dissolve complex organic molecules like Triampyzine sulfate.

Water as a Solvent

Water is the most biologically compatible solvent. However, many organic compounds exhibit poor aqueous solubility. While the sulfate salt form of a compound is often designed to enhance water solubility compared to its parent form, it may still be insufficient for creating the high-concentration stock solutions required for cell culture experiments. Preparing stock solutions allows for the addition of small volumes to the culture medium, minimizing the impact of the solvent on the cells[4]. If the water solubility of Triampyzine sulfate is low, preparing a concentrated stock may be impossible, forcing the researcher to add larger volumes of a dilute solution, which is often not feasible.

DMSO as a Solvent

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds[5][6]. It is miscible with water and a wide range of organic solvents, making it an invaluable tool in drug discovery and cell biology[5][6][7]. For compounds with limited aqueous solubility, DMSO is typically the solvent of choice for preparing high-concentration stock solutions[8]. This allows for significant dilution into the final cell culture medium, ensuring the final DMSO concentration remains at a non-toxic level.

Recommendation: Due to its superior solvating properties for complex organic molecules, DMSO is the recommended solvent for preparing a primary, high-concentration stock solution of Triampyzine sulfate.

Protocols for Solution Preparation and Application

The following protocols provide a self-validating system for the preparation and use of Triampyzine sulfate in cell culture, emphasizing accuracy, sterility, and the mitigation of potential artifacts.

Workflow for Stock Solution Preparation and Cell Treatment

The diagram below outlines the logical flow from compound solubilization to the final application in a cell culture experiment.

G cluster_prep Part A: Stock Solution Preparation cluster_app Part B: Cell Culture Application calc 1. Calculate Mass (Target Conc. x Volume x MW) weigh 2. Weigh Triampyzine Sulfate (Use sterile technique) calc->weigh dissolve 3. Dissolve in DMSO (Add sterile DMSO, vortex) weigh->dissolve store 4. Aliquot & Store (Store at -20°C or -80°C) dissolve->store thaw 5. Thaw Stock Aliquot store->thaw Use in Experiment dilute 6. Prepare Working Solution (Dilute stock in pre-warmed medium) thaw->dilute treat 7. Treat Cells (Add working solution to culture) dilute->treat vehicle Vehicle Control (Cells + Medium + same final % DMSO) dilute->vehicle Match DMSO % incubate 8. Incubate (Monitor for desired time) treat->incubate untreated Untreated Control (Cells + Medium only)

Caption: Workflow for preparing and applying Triampyzine sulfate in cell culture.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Creating a concentrated stock solution (e.g., 1000x or 10,000x the final working concentration) is standard practice[4]. This minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity[9]. A 10 mM stock is a common starting point.

Materials:

  • Triampyzine sulfate (MW: 263.32 g/mol )

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated analytical balance

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:

    • Mass (mg) = Concentration (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 263.32 g/mol x 1000 mg/g = 2.63 mg

  • Weigh Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.63 mg of Triampyzine sulfate powder and transfer it to a sterile microcentrifuge tube.

    • Expert Insight: Weighing small masses can be inaccurate. For better precision, consider preparing a larger volume of stock solution (e.g., 10 mL, requiring 26.3 mg) or creating a 100 mM stock if solubility permits.

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

  • Ensure Complete Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Cell Treatment

Rationale: The high-concentration stock must be diluted into your complete cell culture medium immediately before use to achieve the desired final concentration for your experiment.

Methodology:

  • Determine Final Concentration: Decide on the final concentration of Triampyzine sulfate you wish to test (e.g., 1 µM, 5 µM, 10 µM). It is always recommended to perform a dose-response experiment to determine the optimal concentration.

  • Calculate Dilution:

    • Example: To prepare a 10 µM working solution from a 10 mM stock.

    • The stock solution (10 mM = 10,000 µM) is 1000 times more concentrated than the desired final concentration (10 µM).

    • Therefore, you will need a 1:1000 dilution.

    • To make 10 mL of medium with a final concentration of 10 µM, you would add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

  • Prepare Vehicle Control: This is a critical step for valid results. Prepare a separate flask or plate of cells that will be treated with the solvent alone.

    • In the example above, you would add 10 µL of pure DMSO to 10 mL of medium. This vehicle control will have a final DMSO concentration of 0.1%, matching the treated sample[9].

  • Treat Cells: Remove the existing medium from your cultured cells and replace it with the medium containing Triampyzine sulfate (your "working solution") or the vehicle control medium.

  • Incubate and Analyze: Return the cells to the incubator for the desired exposure time before performing your downstream analysis (e.g., viability assay, gene expression analysis).

Crucial Considerations for Cell Culture Experiments

DMSO-Induced Cytotoxicity

While an excellent solvent, DMSO is not biologically inert and can be toxic to cells at higher concentrations[10].

  • General Guideline: The final concentration of DMSO in cell culture medium should ideally be kept below 0.5% (v/v) , with ≤ 0.1% being preferable for sensitive cell lines or long-term incubation studies[8][11].

  • Cell-Specific Effects: Toxicity is dependent on the cell type and the duration of exposure[11]. Some cell lines may tolerate up to 1% DMSO for 24 hours, but this can still decrease cell viability and impact cellular functions like mitochondrial integrity[12].

  • Validation: Always perform a preliminary experiment to test the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to establish a safe, non-toxic working range.

The Imperative of a Vehicle Control

Because DMSO can have biological effects, it is essential to include a vehicle control in every experiment[9]. This control consists of cells treated with the same final concentration of DMSO as the experimental group, but without the Triampyzine sulfate. This allows you to distinguish the effects of the compound from any effects caused by the solvent itself.

Risk of Precipitation

When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous buffer or medium, it can sometimes precipitate out of the solution if its aqueous solubility limit is exceeded.

  • Mitigation:

    • Always add the DMSO stock to the culture medium, not the other way around.

    • Mix thoroughly immediately after dilution.

    • Visually inspect the medium for any signs of cloudiness or precipitate before adding it to the cells. If precipitation occurs, a lower final concentration or a different solubilization strategy may be required.

Conclusion

The successful use of Triampyzine sulfate in cell culture hinges on proper solubilization and careful consideration of solvent effects. DMSO is the superior choice for creating high-concentration stock solutions, enabling accurate and repeatable dosing while minimizing solvent volume in the final culture. By adhering to the detailed protocols for stock preparation, performing appropriate dilutions, and—most critically—including a matched vehicle control, researchers can generate reliable and interpretable data, ensuring that the observed cellular effects are attributable to the Triampyzine sulfate itself and not an experimental artifact.

References

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). Corning Life Sciences. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Tokai Hit. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • Making stock solutions - how and why. (2021). YouTube. [Link]

  • hydrazine sulfate. Chemister.ru. [Link]

  • Triampyzine. Wikipedia. [Link]

  • Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. (2020). Lamar University. [Link]

  • Triampyzine Sulfate. PubChem, National Institutes of Health. [Link]

  • Cell Growth Protocol for T-47D Cell Line. (2011). UCSC Genome Browser. [Link]

  • Triampyzine. PubChem, National Institutes of Health. [Link]

  • Antibacterial Effect of Triazine in Barrier Membranes with Therapeutic Activity for Guided Bone Regeneration. (2022). MDPI. [Link]

  • Triazene compounds: mechanism of action and related DNA repair systems. (2007). PubMed. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. ResearchGate. [Link]

  • Dimethyl sulfoxide. (2021). American Chemical Society. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. [Link]

Sources

Application Notes and Protocols for the Preclinical Administration of Novel Investigational Compounds in Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

A Framework Using the Hypothetical Compound 'Triampyzine Sulfate'

Disclaimer: The compound "triampyzine sulfate" is a fictional entity used for illustrative purposes within this guide. The following protocols are a synthesis of established best practices for the preclinical evaluation of novel chemical entities. All procedures involving live animals must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with all relevant federal, state, and local regulations.[1][2][3]

Introduction

The transition of a novel compound from in vitro discovery to in vivo validation is a critical juncture in drug development. This guide provides a comprehensive framework for designing and executing administration protocols for investigational compounds in rat models, a cornerstone of preclinical research.[4] We will use the hypothetical compound "triampyzine sulfate" to illustrate the decision-making process, from initial physicochemical characterization to the establishment of a robust administration and monitoring plan. The principles outlined herein are designed to ensure scientific rigor, data reproducibility, and the highest standards of animal welfare.

Part 1: Foundational Characterization & Pre-formulation

Before any in vivo administration, a thorough understanding of the compound's properties is essential.[5][6] This foundational data informs every subsequent step, from vehicle selection to dose-volume calculations.

Hypothetical Profile: Triampyzine Sulfate

For the purpose of this guide, we will assume the following properties for our fictional compound:

  • Class: Kinase Inhibitor

  • In Vitro IC50: 0.5 µM

  • Solubility: Poorly soluble in aqueous solutions; soluble in organic solvents like DMSO.

  • Stability: Stable at room temperature when protected from light.

Vehicle Selection: The Critical First Step

The choice of vehicle is paramount for ensuring accurate dosing and minimizing confounding experimental variables.[7][8] The ideal vehicle should be non-toxic, biologically inert, and capable of keeping the compound solubilized or uniformly suspended.[9]

Decision-Making for Triampyzine Sulfate:

Given its poor aqueous solubility, a simple saline or water vehicle is not viable.[7] A tiered approach to vehicle screening is recommended.

  • Tier 1: Aqueous Solutions (pH Modification): Assess solubility in buffered solutions across a physiologically acceptable pH range (e.g., 4.5-8.0).[10] If the compound's pKa allows for solubilization at a non-irritating pH, this can be a simple and effective option.

  • Tier 2: Co-solvent Systems: For intravenous (IV) administration, co-solvents may be necessary. A common system involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and saline. However, the concentration of organic solvents should be minimized to avoid toxicity.[8]

  • Tier 3: Suspensions for Oral Dosing: For oral (PO) administration, creating a homogenous and stable suspension is often the best approach for poorly soluble compounds.[11] Common suspending agents include carboxymethyl cellulose (CMC) or methyl cellulose (MC).[12]

For "triampyzine sulfate," a 0.5% CMC solution in purified water would be a suitable vehicle for oral gavage.

Vehicle_Selection_Workflow start Start: Novel Compound (e.g., Triampyzine Sulfate) solubility Assess Aqueous Solubility start->solubility is_soluble Is it soluble in aqueous buffer (pH 4.5-8.0)? solubility->is_soluble aqueous_vehicle Select Aqueous Vehicle (e.g., Saline, PBS) is_soluble->aqueous_vehicle Yes oral_or_iv Intended Route? is_soluble->oral_or_iv No validate Validate Formulation (Stability, Homogeneity) aqueous_vehicle->validate iv_path IV Route oral_or_iv->iv_path po_path Oral Route oral_or_iv->po_path cosolvent Evaluate Co-solvent Systems (e.g., DMSO/PEG/Saline) iv_path->cosolvent suspension Develop Suspension (e.g., 0.5% CMC, Corn Oil) po_path->suspension cosolvent->validate suspension->validate final_vehicle Final Vehicle Selected validate->final_vehicle

Caption: Decision workflow for selecting an appropriate administration vehicle.

Part 2: Dose Determination and Administration Routes

Dose Calculation and Volume Limits

Dose calculations are based on the animal's body weight (mg/kg).[13] The concentration of the dosing solution is determined by the desired dose and the maximum permissible administration volume for the chosen route.[13] Adhering to volume limits is crucial to prevent pain, tissue damage, and physiological stress.[10][14]

Route of AdministrationRecommended Max Volume (Rat)Absolute Max Volume (Rat)Recommended Needle Gauge
Oral (PO) 10 mL/kg20 mL/kg16-18g gavage needle
Intravenous (IV) 5 mL/kg (bolus)20 mL/kg25-27G
Intraperitoneal (IP) 5-10 mL/kg20 mL/kg23-25G
Subcutaneous (SC) 5-10 mL/kg10 mL/kg25G

Data synthesized from Washington State University IACUC and other institutional guidelines.[9][10]

Example Calculation for Triampyzine Sulfate (Oral Dosing):

  • Target Dose: 20 mg/kg

  • Average Rat Weight: 250 g (0.25 kg)

  • Dosing Volume: 10 mL/kg

  • Required Concentration: (20 mg/kg) / (10 mL/kg) = 2 mg/mL

  • Volume to Administer: 10 mL/kg * 0.25 kg = 2.5 mL

Routes of Administration: A Comparative Overview

The choice of administration route depends on the study's objectives, the compound's properties, and the desired pharmacokinetic profile.[15][16][17]

  • Oral Gavage (PO): Mimics the clinical route for many drugs and is suitable for long-term studies.[15] Requires skilled technique to avoid injury.[18]

  • Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability and immediate systemic circulation.[15] Ideal for pharmacokinetic studies.[17] The lateral tail vein is a common site in rats.[19]

  • Intraperitoneal (IP): Offers rapid absorption into the peritoneal cavity.[15] It is a common route but carries a risk of injuring internal organs if performed incorrectly.[15]

  • Subcutaneous (SC): Involves injection into the tissue layer between the skin and muscle, resulting in slower, more sustained absorption.[15]

Part 3: Experimental Protocols

All personnel must be thoroughly trained and proficient in these techniques to ensure animal welfare and data quality.[2] All protocols must be reviewed and approved by the IACUC.[2][20]

Protocol: Dose-Range Finding (Maximum Tolerated Dose - MTD)

The first in vivo step is often to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[6]

  • Animal Allocation: Use a small number of rats (e.g., n=3-5 per sex per group).[21] Animals should be weight-stratified to ensure group means are similar.[22]

  • Group Design: Include a vehicle control group and at least 3-5 escalating dose groups. Doses can be estimated from in vitro cytotoxicity data.

  • Administration: Administer a single dose of "triampyzine sulfate" via the intended primary route (e.g., oral gavage).

  • Monitoring: Observe animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss) immediately after dosing and at regular intervals for up to 14 days.

  • Endpoints: The MTD is identified as the highest dose level where no severe adverse effects or mortality are observed. This dose informs the selection of doses for subsequent efficacy and PK studies.[6]

Protocol: Pharmacokinetic (PK) Study

PK studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[17][23]

  • Animal Allocation: Typically requires multiple animals per time point to generate a composite PK profile.

  • Group Design:

    • Group 1 (IV): Administer a single low dose (e.g., 1-2 mg/kg) intravenously to determine key parameters like clearance and volume of distribution.

    • Group 2 (PO): Administer a single dose (below the MTD, e.g., 10 mg/kg) orally to assess oral bioavailability.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.[6]

  • Analysis: Process blood to plasma and analyze the concentration of "triampyzine sulfate" using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: The resulting data will reveal the compound's half-life, bioavailability, and peak plasma concentration, which are crucial for designing effective dosing regimens in efficacy studies.[24]

Experimental_Workflow cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy mtd_study Dose-Range Finding (MTD Study) mtd_result Identify Maximum Tolerated Dose (MTD) mtd_study->mtd_result pk_study Pharmacokinetic (PK) Study (IV and PO Routes) mtd_result->pk_study Informs Dose Selection pk_result Determine ADME Profile (Half-life, Bioavailability) pk_study->pk_result efficacy_study Efficacy / Proof-of-Concept Study in Disease Model pk_result->efficacy_study Informs Dosing Regimen efficacy_result Evaluate Therapeutic Effect (Dose-Response) efficacy_study->efficacy_result

Caption: Overall workflow for preclinical in vivo evaluation of a novel compound.

Part 4: Ethical Considerations and Animal Welfare

The ethical use of animals in research is a primary responsibility.[2][25] All protocols must be designed to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).

  • Pain and Distress: Procedures should be refined to minimize pain and distress.[25] Animals observed to be in severe pain that cannot be alleviated should be humanely euthanized.[1]

  • Monitoring: Animals must be monitored regularly for any adverse effects.[5] A clear plan for humane endpoints should be established in the IACUC protocol, defining the criteria under which an animal will be removed from the study.[5]

  • Personnel Training: All personnel involved in animal handling and procedures must be adequately trained and competent.[2]

Conclusion

The successful administration of a novel compound like "triampyzine sulfate" in a rat model requires a methodical, multi-faceted approach. By integrating thorough physicochemical characterization, careful vehicle selection, and well-designed safety and pharmacokinetic studies, researchers can generate reliable and reproducible data. Adherence to strict ethical guidelines and animal welfare standards is not only a regulatory requirement but a moral imperative that underpins the scientific validity of the research.

References

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats.
  • WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • UConn Health. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research. Published June 6, 2025.
  • IACUC. Oral Gavage In Mice and Rats.
  • Boston University Office of Research. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Published March 4, 2025.
  • American Psychological Association. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Published February 15, 2022.
  • Singh S, et al. A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. International Journal Of Pharmaceutical Sciences And Research. Published March 1, 2023.
  • Nitin K. Routes of drug administration Dr.NITIN. Slideshare.
  • PRISYS Biotech. Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Published June 26, 2025.
  • Marietta College. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents.
  • National University of Singapore. Recommended Volume for Administered Substances.
  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments.
  • University of Minnesota. Ethics of Animal Use in Research.
  • Washington State University Institutional Animal Care and Use Committee. Guideline #10: Drug and Chemical Administration. Published August 15, 2023.
  • Cayman Chemical. I want to deliver my compound to animals What is the best solvent to use?
  • Bienta. Pharmacokinetics Studies in Mice or Rats.
  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • University of Michigan. Guideline for the Use of Novel Compound in Animals.
  • Turner PV, et al. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS. Published September 5, 2011.
  • National Research Council. Toxicity Testing for Assessment of Environmental Agents: Interim Report. Washington, DC: The National Academies Press; 2006.
  • UC Davis Office of Research. IACUC Policies and Guidelines.
  • Bioscientia Medicina. Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
  • Avery, LB, et al. Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. MDPI. Published December 24, 2024.
  • Biogem. In Vivo and in Vitro Toxicity Studies.
  • U.S. Food and Drug Administration. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Published November 2, 2017.
  • National Institute of Environmental Health Sciences. Laboratory Animal Medicine and Toxicology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. NCBI. Published March 24, 2023.
  • ResearchGate. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • BenchChem. Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds. Published 2025. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM-kUnMnt4Y0dWwe3OKJ0EKycM2WKLHNaI6ralMzecu5umMY4_kzthQ0IZzmVw0ZL1YNMHYrp6emcezsiBTwf74P02GgVHXSzJmoeaPZNRTgaRRL1Zq61B8g0gBxrCB8KutujMfMG03GeBaGR47W5mj5DeZPG0zfAPraa-IeoUey4YcHF9lF9d3bT3Ew0CEortgOTGs6rQ-1nVNhpNzycqzBPUNO-SrlnAS_CqGvw=]([Link]

Sources

Application Notes and Protocols for the Synthesis and Purification of Triampyzine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis and purification of triampyzine sulfate, a compound of interest for researchers in drug development and related scientific fields. Triampyzine, chemically known as N,N,3,5,6-pentamethylpyrazin-2-amine, is a pyrazine derivative.[1][2] This document outlines a proposed synthetic pathway for triampyzine free base, followed by its conversion to the sulfate salt. Furthermore, it details robust purification methodologies to obtain high-purity triampyzine sulfate suitable for research and development applications. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to Triampyzine Sulfate

Triampyzine is a synthetic pyrazine derivative.[1] Its sulfate salt, triampyzine sulfate, has the molecular formula C9H17N3O4S and a molecular weight of approximately 263.32 g/mol .[3][4] While its primary applications were explored as an anticholinergic and antisecretory agent, its unique chemical structure continues to make it a subject of scientific interest.[1][4][5] The availability of high-purity triampyzine sulfate is crucial for accurate pharmacological and toxicological studies. This guide provides a comprehensive approach to its synthesis and purification to support such research endeavors.

Proposed Synthesis of Triampyzine

The synthesis of triampyzine (N,N,3,5,6-pentamethylpyrazin-2-amine) can be envisioned through a multi-step process involving the construction of the substituted pyrazine ring followed by the introduction of the dimethylamino group. The following proposed synthetic route is based on established principles of heterocyclic chemistry.[6][7]

Synthetic Strategy Overview

The proposed synthesis commences with the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the pyrazine core. Subsequent functional group manipulations lead to the final triampyzine product.

Diagram 1: Proposed Synthetic Pathway for Triampyzine

Synthesis_Pathway A 2,3-Butanedione C 2,3,5-Trimethyl-5,6-dihydropyrazine A->C Condensation B 1,2-Diaminopropane B->C D 2,3,5-Trimethylpyrazine C->D Oxidation E 2-Chloro-3,5,6-trimethylpyrazine D->E Chlorination F Triampyzine E->F Amination Purification_Workflow A Crude Triampyzine Sulfate B Dissolve in Hot Solvent A->B C Cool to Crystallize B->C D Filter Crystals C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G Pure Triampyzine Sulfate F->G

Sources

Application Note: A Systematic Approach to the Development of Sterile Pharmaceutical Formulations Containing Triampyzine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triampyzine sulfate (C₉H₁₇N₃O₄S) is the sulfate salt of Triampyzine, a pyrazine derivative described as an anticholinergic and antisecretory agent[1][2][3]. As with any active pharmaceutical ingredient (API) intended for parenteral administration, the development of a safe, stable, and efficacious sterile formulation is paramount. Parenteral formulations bypass the body's natural defense mechanisms, necessitating stringent control over sterility, pyrogenicity, particulate matter, and physicochemical stability[4][5].

This application note presents a foundational framework for formulating Triampyzine Sulfate. Due to the limited publicly available data on this specific molecule, we will proceed from first principles, establishing a logical workflow that can be adapted as substance-specific data are generated. The core philosophy is to build a robust understanding of the API's properties to make informed decisions on excipients and processing parameters.

Part 1: Pre-Formulation & Analytical Characterization

Before any formulation work commences, a thorough characterization of the drug substance is essential. This pre-formulation stage aims to identify properties that will influence formulation design, manufacturing processes, and drug product stability.

Physicochemical Properties of Triampyzine Sulfate

The initial step is to collate known information and establish a protocol to determine critical unknown parameters. The sulfate salt form suggests enhanced aqueous solubility compared to the free base, a favorable attribute for a parenteral solution.

Table 1: Physicochemical Properties of Triampyzine Sulfate

Property Value / Data Source
Molecular Formula C₉H₁₇N₃O₄S PubChem[1]
Molecular Weight 263.32 g/mol PubChem[1]
IUPAC Name N,N,3,5,6-pentamethylpyrazin-2-amine;sulfuric acid PubChem[1]
Description Anticholinergic, antisecretory agent Inxight Drugs[3]
Aqueous Solubility To be determined (TBD) -
pKa TBD -
LogP TBD -
Hygroscopicity TBD -

| Stability Profile | TBD (pH, light, temperature, oxidation) | - |

Protocol: Preliminary Solubility & Stability Assessment

Objective: To determine the approximate aqueous solubility and identify potential degradation pathways for Triampyzine Sulfate.

Methodology:

  • Solubility Screening:

    • Prepare saturated solutions of Triampyzine Sulfate at ambient temperature in various media relevant to parenteral formulation:

      • Water for Injection (WFI)

      • Phosphate Buffered Saline (PBS), pH 7.4

      • 0.9% Sodium Chloride

      • 5% Dextrose in Water (D5W)

    • Equilibrate samples for 24 hours with continuous agitation.

    • Filter the suspensions through a 0.22 µm PVDF filter.

    • Analyze the filtrate for drug concentration using a suitable analytical method (e.g., UV spectrophotometry or HPLC, as described below).

  • Forced Degradation Study:

    • Prepare solutions of Triampyzine Sulfate (~1 mg/mL) in WFI.

    • Expose the solutions to stress conditions:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at ambient temperature for 24 hours.

      • Thermal: 80°C for 48 hours.

      • Photolytic: Expose to ICH-compliant light source (e.g., 1.2 million lux hours).

    • Analyze all samples by a stability-indicating HPLC method against a control solution stored at 4°C in the dark. The goal is to identify the primary degradation pathways and separate degradants from the parent peak.

Protocol: Development of a Stability-Indicating HPLC Method

A quantitative, stability-indicating analytical method is the cornerstone of any formulation program. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of triazine compounds[6][7].

Objective: To develop a robust HPLC-UV method for the quantification of Triampyzine Sulfate and the detection of potential degradation products.

Methodology:

  • Column & Mobile Phase Screening: Begin with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Screen mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).

  • Gradient Optimization: Develop a gradient elution method to ensure separation of the main Triampyzine peak from any impurities or degradants identified during the forced degradation study.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for Triampyzine Sulfate using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Method Validation (per ICH Q2(R1)): Once optimized, validate the method for specificity, linearity, range, accuracy, precision, and robustness.

Table 2: Example HPLC Method Parameters for Triampyzine Sulfate Analysis

Parameter Suggested Starting Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidic pH helps to protonate the amine, improving peak shape.
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutes Ensures elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Provides reproducible retention times.
Detection UV at 220 nm (or λ-max) A common wavelength for compounds with aromatic/heterocyclic rings[7].

| Injection Vol. | 10 µL | Standard injection volume. |

Part 2: Formulation Development for a Sterile Solution

The goal is to develop a simple, stable, and isotonic aqueous solution for parenteral injection. The choice of excipients must be deliberate and justified, with a focus on using the minimum number of components necessary to achieve the desired product profile[8][9].

Rationale for Excipient Selection

Excipients are critical components that ensure the stability, safety, and efficacy of parenteral products[10][11]. All selected excipients must be of a suitable grade for parenteral use (e.g., USP/NF, Ph. Eur.) and have low bioburden and endotoxin levels[8].

  • Vehicle: Water for Injection (WFI) is the primary solvent and vehicle for aqueous parenteral formulations[11].

  • pH Modifying/Buffering Agents: The stability of many drugs in solution is pH-dependent[12]. The forced degradation study will indicate the optimal pH range for Triampyzine Sulfate. A buffer system (e.g., citrate, acetate, phosphate) is used to maintain this pH throughout the product's shelf life.

  • Tonicity Adjusting Agents: Parenteral solutions should be isotonic with blood and body fluids (approx. 285 mOsm/kg) to avoid pain and tissue damage at the injection site[10]. Common tonicity agents include sodium chloride, dextrose, and mannitol[11].

  • Antioxidants/Chelating Agents: If the API is susceptible to oxidation (as determined in the forced degradation study), an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., edetate disodium - EDTA) may be required.

Table 3: Commonly Used Excipients for Parenteral Formulations

Functional Category Example Excipients Typical Concentration Range
Buffering Agent Sodium Citrate / Citric Acid 1-50 mM
Sodium Acetate / Acetic Acid 10-50 mM
Sodium Phosphate (mono- & di-basic) 5-50 mM
Tonicity Agent Sodium Chloride q.s. to isotonicity
Dextrose ~5% w/v
Mannitol ~5% w/v
Antioxidant Ascorbic Acid 0.01 - 0.1% w/v

| Chelating Agent | Edetate Disodium (EDTA) | 0.01 - 0.05% w/v |

Diagram: Pre-Formulation Assessment Workflow

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formulation Strategy API Triampyzine Sulfate API PhysChem Physicochemical Profiling (Solubility, pKa, LogP) API->PhysChem ForcedDeg Forced Degradation (Acid, Base, Ox, Heat, Light) API->ForcedDeg Data_Review Review Data & Define Target Product Profile PhysChem->Data_Review HPLC_Dev Develop Stability-Indicating HPLC Method ForcedDeg->HPLC_Dev HPLC_Val Validate HPLC Method (ICH Q2(R1)) HPLC_Dev->HPLC_Val HPLC_Val->Data_Review Excipient_Screen Excipient Compatibility & Formulation Screening Data_Review->Excipient_Screen

Caption: Workflow for pre-formulation assessment of Triampyzine Sulfate.

Protocol: Formulation Screening

Objective: To identify a lead formulation by evaluating the short-term stability of Triampyzine Sulfate with various excipients.

Methodology:

  • Based on the desired pH range from the stability assessment, select 2-3 buffer systems (e.g., citrate, acetate).

  • Prepare a series of small-scale (e.g., 10 mL) prototype formulations. A bracketed approach is recommended. For example:

    • Formulation A: API + WFI (unbuffered control)

    • Formulation B: API + Citrate Buffer (pH 4.5) + NaCl

    • Formulation C: API + Citrate Buffer (pH 5.5) + NaCl

    • Formulation D: API + Acetate Buffer (pH 4.5) + Mannitol

    • Formulation E: API + Acetate Buffer (pH 5.5) + Mannitol

  • Adjust all formulations to be isotonic using the chosen tonicity agent.

  • Filter each solution through a 0.22 µm sterile filter into sterile glass vials.

  • Store vials under accelerated (40°C/75% RH) and ambient (25°C/60% RH) conditions.

  • Analyze samples at initial (T=0), 2-week, and 4-week time points for:

    • Appearance (clarity, color, particulates)

    • pH

    • Assay of Triampyzine Sulfate (by HPLC)

    • Related Substances/Degradation Products (by HPLC)

Table 4: Example "Starting Point" Formulation for Screening (Target: 10 mg/mL)

Component Function Quantity (per mL)
Triampyzine Sulfate API 10 mg
Sodium Citrate, Dihydrate Buffering Agent 2.94 mg (10 mM)
Citric Acid, Anhydrous Buffering Agent q.s. to pH 5.0
Sodium Chloride Tonicity Agent q.s. to ~290 mOsm/kg

| Water for Injection (WFI) | Vehicle | q.s. to 1.0 mL |

Part 3: Manufacturing Process & Sterilization

The manufacturing process for a sterile product must be designed and controlled to prevent microbial contamination and ensure product quality[13][14].

Diagram: Sterile Solution Manufacturing Workflow

G Compounding 1. Compounding (Grade C/D) Filtration 2. Bioburden Reduction Filtration (0.45 µm) Compounding->Filtration Aseptic_Fill 3. Aseptic Filling (Grade A in B) Filtration->Aseptic_Fill Sterilization 4. Terminal Sterilization (Autoclave) Aseptic_Fill->Sterilization QC 5. QC Testing & Release Sterilization->QC

Caption: General manufacturing workflow for a terminally sterilized injectable.

Protocol: Lab-Scale Batch Manufacturing (1 L)

This protocol assumes the formulation is stable to heat and can be terminally sterilized, which is the preferred method according to regulatory bodies like the EMA[13].

Environment: Compounding should occur in a Grade C environment, with subsequent sterile filtration and filling performed in a Grade A environment with a Grade B background[15].

Methodology:

  • Preparation: Add approximately 800 mL of WFI to a sterile, tared compounding vessel equipped with a magnetic stirrer.

  • Buffer/Excipient Dissolution: Sequentially add and dissolve the buffering agents and tonicity agent. Ensure each component is fully dissolved before adding the next.

  • API Dissolution: Slowly add the Triampyzine Sulfate powder to the vortex of the stirring solution. Continue mixing until fully dissolved.

  • pH Adjustment: Check the pH of the solution. Adjust to the target pH (e.g., 5.0) using a dilute solution of the buffer acid (e.g., citric acid) or base (e.g., sodium hydroxide).

  • Quantum Satis (q.s.): Add WFI to bring the batch to the final volume (1 L). Mix for an additional 15 minutes to ensure homogeneity.

  • Pre-filtration: Filter the bulk solution through a 0.45 µm filter to reduce bioburden and remove any foreign particulates.

  • Sterile Filtration & Filling: In a Grade A environment, pass the solution through a sterile, integrity-tested 0.22 µm sterilizing-grade filter directly into sterilized vials. Aseptically apply sterile stoppers.

  • Terminal Sterilization: Load the sealed vials into a validated steam autoclave. Run a validated cycle (e.g., 121°C for 15 minutes) to achieve a sterility assurance level (SAL) of 10⁻⁶[13].

  • Inspection & Labeling: After cooling, visually inspect 100% of the vials for defects before labeling and packaging.

Part 4: Quality Control & Stability

The final drug product must meet pre-defined specifications to ensure its safety and efficacy throughout its shelf life.

Table 5: Example Critical Quality Attributes (CQAs) for Triampyzine Sulfate Injection

Test Specification (Example) Method Reference
Appearance Clear, colorless solution, free from visible particles Visual Inspection / USP <790>
Identification Retention time matches reference standard HPLC
Assay 90.0% - 110.0% of label claim Validated HPLC Method
pH 4.5 - 5.5 Potentiometry / USP <791>
Osmolality 270 - 320 mOsm/kg Osmometer / USP <785>
Related Substances Individual Impurity: ≤ 0.2%Total Impurities: ≤ 1.0% Validated HPLC Method
Bacterial Endotoxins < TBD EU/mg LAL Test / USP <85>

| Sterility | Meets test requirements | USP <71> |

A formal stability study according to ICH Q1A(R2) guidelines should be initiated with the lead formulation to establish the product's shelf life and recommended storage conditions.

Conclusion

The development of a pharmaceutical formulation for a novel or under-characterized API like Triampyzine Sulfate requires a systematic, science-driven approach. This application note provides a foundational workflow, beginning with essential pre-formulation studies to understand the molecule's intrinsic properties. This knowledge informs the rational selection of excipients and the design of a robust manufacturing process. By following these principles of formulation science and adhering to regulatory standards for sterile products, researchers can efficiently develop a safe, stable, and effective parenteral formulation of Triampyzine Sulfate.

References

  • Roquette. (2021). Excipients' Attributes Crucial for Parenteral Preparation. Roquette. Available at: [Link]

  • PharmTech. (2023). Excipients for Parenterals. Pharmaceutical Technology. Available at: [Link]

  • Aksorn, A., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available at: [Link]

  • Patel, J., et al. (2017). Excipient Selection In Parenteral Formulation Development. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Triampyzine Sulfate. PubChem. Available at: [Link]

  • European Medicines Agency. (2019). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. EMA. Available at: [Link]

  • Ascendia Pharma. (2022). Types of Sterile Dosage Forms (and How to Choose). Ascendia Pharmaceuticals. Available at: [Link]

  • Government of Canada. (2023). Manufacture of sterile drugs (GUI-0119): Production and specific technologies. Canada.ca. Available at: [Link]

  • World Health Organization. (2011). Annex 6 WHO good manufacturing practices for sterile pharmaceutical products. WHO. Available at: [Link]

  • Wikipedia. (n.d.). Triampyzine. Wikipedia. Available at: [Link]

  • Jafari, M. T., et al. (2015). Chromatographic methods for analysis of triazine herbicides. PubMed. Available at: [Link]

  • Inxight Drugs. (n.d.). TRIAMPYZINE SULFATE. Inxight Drugs. Available at: [Link]

  • Kuster, M., et al. (2009). Chromatographic Methods for Analysis of Triazine Herbicides. ResearchGate. Available at: [Link]

  • Jira, T., & Pohloudek-Fabini, R. (1983). [Analysis and stability of atropine sulfate and scopolamine hydrobromide...] PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Triampyzine Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Issue: Users frequently report immediate or delayed precipitation when introducing Triampyzine Sulfate (a water-soluble salt) into Phosphate Buffered Saline (PBS) or standard phosphate buffers (pH 7.0 – 7.4).

The Scientific Causality: This precipitation is rarely a quality control failure of the compound. Instead, it is a thermodynamic inevitability governed by two competing mechanisms:

  • pH-Driven Disproportionation (Primary Cause): Triampyzine is a weak base. Its sulfate salt is soluble because the molecule is protonated (ionized). Phosphate buffers at physiological pH (7.4) often exceed the pKa of the triampyzine amine group. This forces the molecule to deprotonate, reverting to its free base form, which has significantly lower aqueous solubility (

    
    ) than the salt form (
    
    
    
    ).
  • Anion Exchange (Secondary Cause): In high-molarity buffers, the abundant phosphate ions (

    
    ) may displace the sulfate counter-ion. If Triampyzine Phosphate is less soluble than Triampyzine Sulfate, the new salt species will precipitate.
    

Diagnostic Visualizer

The following diagram illustrates the decision pathway for diagnosing the precipitation mechanism.

Triampyzine_Troubleshooting Start Precipitation Observed (Triampyzine Sulfate + Phosphate Buffer) Check_pH Step 1: Check Final pH Is pH > (pKa - 1)? Start->Check_pH Mech_FreeBase Mechanism: Free Base Precipitation (pH is too high for ionization) Check_pH->Mech_FreeBase Yes (Basic Environment) Check_Conc Step 2: Check Concentration Is [Drug] > Solubility Limit? Check_pH->Check_Conc No (Acidic Environment) Action_Acid Action: Lower pH (Acidify buffer or use Citrate/Acetate) Mech_FreeBase->Action_Acid Mech_Salt Mechanism: Insoluble Phosphate Salt (Anion Exchange) Check_Conc->Mech_Salt High Phosphate/Drug Conc Action_Cosolvent Action: Add Cosolvent (DMSO, PEG400) or Cyclodextrins Mech_Salt->Action_Cosolvent

Caption: Logical workflow for distinguishing between pH-dependent free base precipitation and salt incompatibility.

Troubleshooting FAQs & Protocols

Issue 1: "The solution turns cloudy immediately upon mixing."

Diagnosis: This is classic pH-shock . You are likely dissolving a salt (which creates an acidic microenvironment) into a buffer with high capacity at pH 7.4. The buffer neutralizes the sulfate salt, generating the insoluble free base.

Scientific Explanation: The solubility of a weak base is defined by the Henderson-Hasselbalch relationship:



where 

is the intrinsic solubility of the free base. As pH rises above the pKa, the solubility term drops exponentially to

.

Corrective Protocol: The "Acid-First" Dilution Do not add solid powder directly to pH 7.4 buffer.

  • Dissolve: Prepare a 100x stock solution of Triampyzine Sulfate in pure water or 0.1 N HCl . This maintains the ionized, soluble state.

  • Dilute: Slowly add this acidic stock to your phosphate buffer while vortexing.

  • Verify: If cloudiness persists, the intrinsic solubility (

    
    ) at pH 7.4 is simply too low for your target concentration. You must add a solubility enhancer (see Issue 3).
    
Issue 2: "Precipitation occurs only after storing the solution in the fridge (4°C)."

Diagnosis: Temperature-dependent solubility limit (Nucleation).

Scientific Explanation: Solubility is generally endothermic. Lowering the temperature decreases the kinetic energy available to keep the lattice disrupted. Furthermore, phosphate buffers have a known property where pH can shift slightly with temperature (though less than Tris), and the solubility product (


) of the precipitating species decreases.

Data Summary: Temperature Impact

ParameterRoom Temp (25°C)Cold Storage (4°C)Risk Factor
Solubility (

)
HighLowSupersaturation leads to nucleation.
Nucleation Rate ModerateSlowPrecipitate may take hours/days to appear.
Buffer pH 7.40~7.45Slight pH rise can trigger free base formation.

Corrective Protocol:

  • Sonication: Sonicate the cold solution for 5 minutes. If it redissolves, the precipitate was amorphous.

  • Storage Change: Store stock solutions at room temperature if stability permits, or freeze at -20°C (bypassing the 4°C nucleation zone) in single-use aliquots to avoid freeze-thaw cycles.

Issue 3: "I cannot change the pH (must be 7.4). How do I keep it soluble?"

Diagnosis: Intrinsic solubility limit reached.

Solution: You must alter the solvent system to stabilize the hydrophobic regions of the Triampyzine free base.

Protocol: Cosolvent & Complexation Screen Perform this micro-titration to find a stable vehicle.

  • Preparation: Prepare 10 mM Triampyzine Sulfate in water (Control).

  • Screening: Aliquot into 3 tubes.

    • Tube A (Cosolvent): Add 5% DMSO (v/v) final concentration.

    • Tube B (Surfactant): Add 0.1% Tween-80.

    • Tube C (Complexation): Add 10% (w/v) Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD).
  • Challenge: Add 10x Phosphate Buffer to each tube to reach pH 7.4.

  • Observation:

    • DMSO: Good for in vitro/cellular assays.

    • Cyclodextrin: Best for in vivo (animal) studies as it prevents precipitation without cellular toxicity.

Issue 4: "Can I just switch buffers?"

Diagnosis: Incompatibility with Phosphate ions (Common Ion Effect).

Recommendation: Yes. Phosphate is a polyvalent anion that readily forms insoluble salts.

Alternative Buffer Table:

Buffer SystempKa RangeCompatibility with Amine SulfatesNotes
Phosphate 6.8 - 7.6Low Risk of insoluble phosphate salt formation.
HEPES 7.3 - 7.7High Zwitterionic; rarely interacts with drug salts.
Acetate 3.8 - 5.6Very High Ideal for stock solutions; maintains ionization.
Citrate 3.0 - 6.2Moderate Citrate is also a chelator; check biological relevance.

Expert Insight: If your experimental design allows, switch to HEPES or MOPS for physiological pH. These Good's buffers are sterically bulky and zwitterionic, making them far less likely to strip the sulfate counter-ion or participate in crystal lattice formation with Triampyzine.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt disproportionation mechanisms).

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. (Demonstrates general phosphate buffer incompatibility principles).

  • PubChem. (2024).[3] Triampyzine Sulfate Compound Summary.

Sources

Minimizing batch-to-batch variability in triampyzine sulfate experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triampyzine Sulfate Experiments

A Senior Application Scientist's Guide to Minimizing Batch-to-Batch Variability

Welcome to the technical support center for triampyzine sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to ensure the reproducibility and reliability of your experimental results. Batch-to-batch variability is a significant challenge in pharmaceutical research and development, potentially leading to inconsistent outcomes, project delays, and compromised data integrity.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you proactively address and minimize this variability in your triampyzine sulfate experiments.

Understanding Triampyzine Sulfate

Triampyzine sulfate, with the molecular formula C9H17N3O4S, is an anticholinergic and antisecretory agent.[3][4][5] While it was never commercially marketed, it remains a compound of interest in pharmacological research for its ability to inhibit gastric acid secretion.[4][6] Its synthesis and handling can introduce variability that impacts experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability with triampyzine sulfate?

A1: Batch-to-batch variability in triampyzine sulfate can arise from several factors throughout the manufacturing and experimental process. These include:

  • Raw Material Inconsistencies: Variations in the quality and purity of starting materials and reagents used in the synthesis of triampyzine sulfate can introduce different impurity profiles in the final product.[2][7]

  • Manufacturing Process Deviations: Even minor changes in the synthesis process, such as reaction time, temperature, or purification methods, can lead to differences in the final product's physical and chemical properties.[2][8]

  • Impurity Profiles: Different batches may contain varying levels and types of impurities, which can affect the compound's solubility, stability, and biological activity.[9][10][11][12] Impurities can alter the therapeutic effect or even introduce toxic effects.[9][11]

  • Physical Properties: Variations in particle size, crystal form (polymorphism), and surface area between batches can impact dissolution rates and bioavailability.[13]

  • Storage and Handling: Improper storage conditions, such as exposure to light, temperature fluctuations, or humidity, can lead to degradation of the compound over time, introducing variability between freshly manufactured and older batches.[14][15]

Q2: How can I assess the quality and consistency of a new batch of triampyzine sulfate?

A2: A comprehensive quality assessment of each new batch is crucial. This should include:

  • Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from the supplier for each batch. While important, do not rely solely on the CoA.[2] Look for consistency in parameters like purity, impurity levels, and physical characteristics.

  • Analytical Testing: Independently verify critical quality attributes using appropriate analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining purity and identifying impurities.[16][17]

  • Physical Characterization: Evaluate physical properties such as particle size and morphology, as these can influence experimental outcomes.[8][13]

  • Comparative Analysis: Compare the analytical data from the new batch with data from previous batches that have yielded consistent results. This trend analysis is more insightful than isolated results.[2]

Q3: What are the best practices for preparing triampyzine sulfate solutions to ensure consistency?

A3: Consistent solution preparation is fundamental to reproducible experiments. Follow these best practices:

  • Standardized Protocols: Use a detailed, written Standard Operating Procedure (SOP) for solution preparation to minimize human error.[14][18]

  • Accurate Measurements: Use calibrated analytical balances and volumetric flasks to ensure precise weighing and dilution.

  • Solvent Quality: Use high-purity solvents from a reliable source. The same grade and supplier of solvent should be used for all experiments to avoid variability.

  • Homogeneity: Ensure the compound is completely dissolved and the solution is homogenous before use. Thoroughly mix all reagents before dispensing.[19]

  • pH Control: If applicable, measure and adjust the pH of the final solution, as this can affect the stability and solubility of triampyzine sulfate.

  • Fresh Preparation: Whenever possible, prepare solutions fresh before each experiment to avoid degradation. If storage is necessary, conduct stability studies to determine appropriate storage conditions and shelf-life.[20]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during triampyzine sulfate experiments.

Problem 1: Inconsistent or Non-Reproducible Experimental Results

You observe significant variations in your experimental outcomes (e.g., efficacy, toxicity, pharmacokinetic profiles) when using different batches of triampyzine sulfate.

Caption: Workflow for troubleshooting inconsistent experimental results.

  • Review Documentation (Node B & C): The first step is a thorough review of all documentation.[21] Compare the CoAs and any in-house quality control (QC) data for the batches . Look for discrepancies in reported purity, levels of specific impurities, and physical properties. A difference in the impurity profile is a common cause of variability.[2]

  • Isolate and Compare (Node D): If a batch appears suspect, isolate it from use. Design a small-scale experiment to directly compare the performance of the suspect batch against a "golden" or reference batch that has historically provided reliable results. This direct comparison can definitively confirm if the batch is the source of the variability.

  • Protocol Adherence (Node E & F): Human error and procedural drift are significant sources of variability.[18] Meticulously review your experimental protocols and lab notebooks. Were solutions prepared identically? Were incubation times and temperatures consistent? Were the same lots of other critical reagents used? Digital tools like Electronic Lab Notebooks (ELNs) can help enforce structured protocols.[14]

  • Environmental and Equipment Check (Node H & I): Ensure that environmental conditions (e.g., temperature, humidity) in the lab are stable and monitored.[18] Verify that all equipment used, such as pipettes, balances, and detectors, are properly calibrated and maintained.[22]

  • Advanced Characterization (Node J): If the above steps do not reveal the source of variability, more advanced characterization of the triampyzine sulfate batches may be necessary. Techniques like X-ray diffraction (XRD) can identify different crystalline forms (polymorphs), and laser diffraction can provide detailed particle size distribution. These subtle physical differences can have a significant impact on bioavailability and efficacy.[13]

Problem 2: Unexpected Peaks or Artifacts in Chromatographic Analysis (HPLC/GC-MS)

During the analysis of triampyzine sulfate, you observe "ghost peaks," baseline noise, or other unexpected signals that interfere with the quantification of your target analyte.

Caption: Workflow for troubleshooting unexpected chromatographic peaks.

  • System vs. Sample Contamination (Node B, D, E): The first step is to determine if the contamination is from the analytical system or the sample itself. Injecting a solvent blank is a quick way to diagnose this. If the ghost peaks are present in the blank, the source is likely contaminated solvent, dirty glassware, or carryover from a previous injection in the autosampler or injector port.[23]

  • System Cleaning (Node F): If system contamination is suspected, a systematic cleaning is required. This may involve flushing the system with a strong solvent, cleaning the injector port, and replacing consumable parts like the septum and liner.[23][24]

  • Batch-Specific Impurities (Node G, H): If the ghost peaks are absent in the blank and only appear with the sample, they are likely impurities specific to that batch of triampyzine sulfate. Use a mass spectrometer to obtain the mass of the unknown peaks, which can help in their identification. Compare the chromatogram to those from previous batches to confirm if these impurities are new.

  • Sample Stability (Node I, J): Triampyzine sulfate, like any compound, can degrade over time or may be unstable in certain solvents or at certain pH values. If you suspect degradation, prepare a fresh sample and analyze it immediately. If the ghost peaks are reduced or absent, this points to sample instability. You may need to adjust your sample preparation and storage procedures accordingly.

Data Presentation: Key Quality Attributes for Triampyzine Sulfate

To effectively manage batch-to-batch variability, it is essential to track key quality attributes. The following table provides a template for comparing different batches.

Attribute Batch A Batch B (Suspect) Acceptance Criteria Analytical Method
Purity (%) 99.8%98.5%≥ 99.5%HPLC-UV
Impurity 1 (%) 0.05%0.75%≤ 0.1%HPLC-UV/MS
Impurity 2 (%) < 0.03%0.20%≤ 0.1%HPLC-UV/MS
Water Content (%) 0.1%0.5%≤ 0.2%Karl Fischer Titration
Particle Size (D50) 25 µm50 µm20-30 µmLaser Diffraction
Appearance White crystalline powderOff-white powderWhite crystalline powderVisual Inspection

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of Triampyzine Sulfate

This protocol provides a general framework for the purity analysis of triampyzine sulfate. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Ammonium acetate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium acetate in water.[25]

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve triampyzine sulfate reference standard in mobile phase A to a final concentration of 1 mg/mL.

    • Working Standard: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with mobile phase A.

    • Sample Solution: Prepare the triampyzine sulfate sample from the batch to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm.[26]

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main triampyzine sulfate peak to the total area of all peaks (area percent method).

    • Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards, if available.

By implementing these robust quality control measures, standardized protocols, and systematic troubleshooting approaches, you can effectively minimize batch-to-batch variability in your triampyzine sulfate experiments, leading to more reliable and reproducible scientific outcomes.

References

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Triampyzine Sulfate | C9H17N3O4S | CID 23725058. PubChem - NIH. [Link]

  • Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences. [Link]

  • Triampyzine. Wikipedia. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. [Link]

  • What are the most frequent causes of variation in Pharmaceutical Manufacturing?. PQRI. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Effects of Impurities in Pharmaceuticals. Veeprho. [Link]

  • An Essential Guide to Best Practices in Liquid Lab Handling. Ibis Scientific, LLC. [Link]

  • Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]

  • The Effects of Impurities in the Pharmaceutical Industry. Sterinox Systems. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Lab Manager. [Link]

  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Minitab. [Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. [Link]

  • Triampyzine. DrugBank. [Link]

  • TRIAMPYZINE SULFATE. Inxight Drugs. [Link]

  • (PDF) Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability. ResearchGate. [Link]

  • Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. PMC. [Link]

  • Triampyzine | C9H15N3 | CID 23484. PubChem - NIH. [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • HYDRAZINE SULFATE. Organic Syntheses. [Link]

  • How to troubleshoot experiments. Chemistry World. [Link]

  • Chromatographic Methods for Analysis of Triazine Herbicides. ResearchGate. [Link]

  • Physicochemical stability of a preanesthetic mixture of hydroxyzine hydrochloride and atropine sulfate. PubMed. [Link]

  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Taylor & Francis Online. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • CN112047312A - Preparation method of hydrazine sulfate.
  • The Stability of Atropine Sulfate Solutions Stored in Plastic Syringes in the Operating Room. Anesthesia & Analgesia. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC. [Link]

  • US2682446A - Process for making hydrazine sulfate.
  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. PMC. [Link]

  • METHYLHYDRAZINE SULFATE. Organic Syntheses. [Link]

  • Randomized placebo-controlled evaluation of hydrazine sulfate in patients with advanced colorectal cancer. PubMed. [Link]

  • [Experimental data to substantiate the antitumor action of hydrazine sulfate]. PubMed. [Link]

  • Magnesium Sulfate – Methoxsalen. PharmacyLibrary. [Link]

  • Stability of Magnesium Sulfate 20% in Viaflex Bags. SciSpace. [Link]

Sources

Technical Support Center: Overcoming Low Solubility of Triamterene in Physiological Media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of triamterene, and why is it problematic in physiological media?

Triamterene is a weakly basic drug with a pKa of 6.2 and is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.[1][2] Its aqueous solubility is very low, reported to be around 45 µg/mL.[3][4][5] This poor solubility is a significant obstacle in drug development, leading to low and variable oral bioavailability, which has been reported to be between 30% and 70%.[1][2] In physiological media, which typically have a pH range of 6.8 to 7.4, triamterene exists predominantly in its non-ionized, less soluble form.[6] This can lead to precipitation in in vitro assays and unpredictable absorption in vivo.

Q2: What are the primary consequences of triamterene's low solubility in experimental settings?

The low solubility of triamterene can lead to several experimental challenges:

  • Inaccurate in vitro data: Precipitation of triamterene in cell culture media or buffer systems can lead to an underestimation of its biological activity and potency.

  • Poor in vivo bioavailability: The dissolution of triamterene in the gastrointestinal tract is often the rate-limiting step for its absorption, resulting in low and inconsistent plasma concentrations.[1][7][8]

  • Difficulties in formulation development: Preparing stable and effective formulations of triamterene, especially for oral and parenteral administration, can be challenging due to its tendency to crystallize out of solution.

Q3: What are the most effective strategies for enhancing the solubility of triamterene?

Several techniques have been successfully employed to improve the solubility and dissolution rate of triamterene. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of triamterene.[9]

  • pH adjustment: Lowering the pH of the medium can increase the proportion of the more soluble, ionized form of triamterene.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with triamterene, effectively encapsulating the hydrophobic molecule within their cavity and increasing its apparent solubility.[1][7][10]

  • Solid dispersions: Dispersing triamterene in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by preventing crystallization and increasing the surface area available for dissolution.[8][11][12]

  • Co-crystallization: Forming a co-crystal of triamterene with a pharmaceutically acceptable co-former can alter its crystal lattice and improve its solubility and dissolution properties.[3][4][5]

  • Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[2]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with triamterene.

Problem: Triamterene is precipitating in my cell culture medium.
  • Cause: The physiological pH and components of the cell culture medium are likely causing the triamterene, which was likely dissolved in a stock solution (e.g., DMSO), to precipitate upon dilution.

  • Solution:

    • Lower the final concentration: If experimentally feasible, reducing the final concentration of triamterene in the medium may keep it below its solubility limit.

    • Use a solubilizing excipient: Consider pre-complexing triamterene with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), before adding it to the medium.[1]

    • pH modification: If compatible with your cell line, a slight and carefully controlled decrease in the medium's pH could improve solubility.

Problem: I'm observing high variability in my in vivo pharmacokinetic studies.
  • Cause: The variable absorption of triamterene due to its poor dissolution in the gastrointestinal tract is a likely culprit.[1][7]

  • Solution:

    • Formulation enhancement: Instead of administering a simple suspension, consider using a formulation designed to improve solubility, such as a solid dispersion or a cyclodextrin-based formulation.[7][8][12]

    • Control of administration conditions: Ensure consistent administration protocols, including the volume and composition of the vehicle, to minimize variability.

    • Analytical method validation: Verify that your analytical method for quantifying triamterene and its metabolites in plasma is robust and validated.[13][14]

Problem: My dissolution testing of a triamterene formulation shows slow and incomplete release.
  • Cause: The formulation may not be effectively enhancing the dissolution of triamterene, or the dissolution medium may not be appropriate.

  • Solution:

    • Optimize the dissolution medium: For weakly basic drugs like triamterene, a dissolution medium with a lower pH (e.g., simulated gastric fluid, pH 1.2) may be more appropriate to assess initial dissolution.[3][4][5] The use of surfactants, such as Tween 20, in the dissolution medium has also been shown to improve the dissolution of triamterene.[15]

    • Reformulate: If the dissolution profile is still poor, consider alternative formulation strategies, such as preparing a solid dispersion with a different polymer or using a different type of cyclodextrin.[1][8][12]

    • Investigate solid-state properties: Characterize the solid state of the triamterene in your formulation using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to ensure it is in an amorphous or a more soluble crystalline form.[7][8][10]

Experimental Protocols & Data

Data Presentation

Table 1: Solubility of Triamterene in Various Solvents

SolventSolubilityReference
WaterPractically insoluble[6]
Ethanol~1 mg/mL[9]
DMSO5.4 mg/mL
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin1.2 mg/mL
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[9]
Experimental Protocols
Protocol 1: Preparation of a Triamterene-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a 1:1 molar ratio triamterene-β-cyclodextrin inclusion complex using the co-evaporation method, which has been shown to significantly improve in vitro drug release.[7][16]

Materials:

  • Triamterene

  • β-cyclodextrin

  • Ethanol

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Water bath

Procedure:

  • Dissolve a specific molar amount of triamterene in a minimal amount of acidified ethanol (ethanol with a few drops of HCl to lower the pH).

  • In a separate container, dissolve a 1:1 molar equivalent of β-cyclodextrin in water.

  • Slowly add the triamterene solution to the β-cyclodextrin solution with constant stirring.

  • Continue stirring the mixture for 24 hours at room temperature.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Collect the resulting solid powder, which is the triamterene-β-cyclodextrin inclusion complex.

  • Dry the complex in a desiccator under vacuum.

  • Characterize the complex using techniques like FTIR, NMR, XRD, and DSC to confirm the formation of the inclusion complex.[7][16]

Protocol 2: Preparation of a Triamterene Solid Dispersion

This protocol outlines the preparation of a solid dispersion of triamterene with a hydrophilic carrier like polyethylene glycol (PEG) or Gelucire 44/14 using the fusion (melting) method.[8]

Materials:

  • Triamterene

  • Polyethylene glycol (e.g., PEG 6000) or Gelucire 44/14

  • Hot plate with magnetic stirrer

  • Ice bath

Procedure:

  • Accurately weigh the desired amounts of triamterene and the hydrophilic carrier (e.g., a 1:9 drug-to-carrier ratio).

  • Melt the hydrophilic carrier in a beaker on a hot plate at a temperature just above its melting point.

  • Once the carrier is completely melted, add the triamterene powder to the molten carrier with continuous stirring to ensure a homogenous dispersion.

  • Continue stirring until the triamterene is completely dissolved or finely dispersed in the molten carrier.

  • Rapidly cool the molten mixture by placing the beaker in an ice bath to solidify the dispersion.

  • Once solidified, scrape the solid dispersion from the beaker and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion in a desiccator.

  • Evaluate the solid dispersion for its dissolution properties and solid-state characteristics.[8]

Mandatory Visualizations
Diagram 1: Decision-Making Workflow for Solubility Enhancement

start Low Triamterene Solubility Issue assess Assess Experimental Needs (In Vitro vs. In Vivo) start->assess invitro In Vitro Experiment assess->invitro In Vitro invivo In Vivo Study assess->invivo In Vivo cosolvent Use Co-solvent (e.g., DMSO) for Stock Solution invitro->cosolvent cyclodextrin Formulate with Cyclodextrins (e.g., HP-β-CD) invitro->cyclodextrin invivo->cyclodextrin soliddispersion Prepare Solid Dispersion (e.g., with PEG) invivo->soliddispersion cocrystal Develop a Co-crystal invivo->cocrystal check_precip Check for Precipitation in Final Medium cosolvent->check_precip cyclodextrin->check_precip dissolution Perform Dissolution Testing soliddispersion->dissolution cocrystal->dissolution optimize Optimize Formulation check_precip->optimize Precipitation proceed Proceed with Experiment check_precip->proceed No Precipitation bioavailability Conduct Bioavailability Study dissolution->bioavailability bioavailability->optimize Poor Bioavailability bioavailability->proceed Good Bioavailability optimize->assess

Caption: Decision tree for selecting a suitable solubility enhancement strategy for triamterene.

Diagram 2: Experimental Workflow for Triamterene-Cyclodextrin Complexation

start Start: Weigh Triamterene and β-Cyclodextrin (1:1 molar) dissolve_triam Dissolve Triamterene in Acidified Ethanol start->dissolve_triam dissolve_cd Dissolve β-Cyclodextrin in Water start->dissolve_cd mix Mix Solutions and Stir for 24 hours dissolve_triam->mix dissolve_cd->mix evaporate Solvent Evaporation (Rotary Evaporator) mix->evaporate collect_dry Collect and Dry the Solid Complex evaporate->collect_dry characterize Characterize Complex (FTIR, NMR, XRD, DSC) collect_dry->characterize end End: Triamterene-CD Complex characterize->end

Caption: Step-by-step workflow for the preparation of a triamterene-cyclodextrin inclusion complex.

References

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2004). Triamterene-β-cyclodextrin systems: Preparation, characterization and in vivo evaluation. AAPS PharmSciTech, 5(1), E9. [Link]

  • Ford, J. L., & Rubinstein, M. H. (1987). Preformulation Studies on Solid Dispersions Containing Triamterene or Temazepam in Polyethylene Glycols or Gelucire 44/14 for Liquid Filling of Hard Gelatin Capsules. Drug Development and Industrial Pharmacy, 13(9-11), 1625-1647. [Link]

  • ResearchGate. (n.d.). Schematic representation of triamterene- β cyclodextrin inclusion complex. Retrieved from [Link]

  • Maeda, H., Shiobara, R., Tanaka, M., Kajinami, A., & Nakayama, H. (2021). Effect of mechanochemical inclusion of triamterene into sulfobutylether-β-cyclodextrin and its improved dissolution behavior. Drug Development and Industrial Pharmacy, 47(4), 635-642. [Link]

  • ResearchGate. (n.d.). (PDF) Triamterene-β-cyclodextrin systems: Preparation, characterization and in vivo evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triamterene. PubChem. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Effect of mechanochemical inclusion of triamterene into sulfobutylether-β-cyclodextrin and its improved dissolution behavior. Retrieved from [Link]

  • Chen, J., Li, Y., Wang, J., & Mei, X. (2015). Solubility and Dissolution Rate Enhancement of Triamterene by a Cocrystallization Method. Crystal Growth & Design, 15(8), 3946-3953. [Link]

  • Sörgel, F., Nüesch, E., & Mutschler, E. (1984). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of Pharmaceutical Sciences, 73(11), 1630-1633. [Link]

  • ResearchGate. (n.d.). Determination of triamterene in human plasma and urine after its cloud point extraction. Retrieved from [Link]

  • ACS Publications. (2015). Solubility and Dissolution Rate Enhancement of Triamterene by a Cocrystallization Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Preformulation Studies on Solid Dispersions Containing Triamterene or Temazepam in Polyethylene Glycols or Gelucire 44/14 for Liquid Filling of Hard Gelatin Capsules. Retrieved from [Link]

  • PubMed. (2021). Effect of mechanochemical inclusion of triamterene into sulfobutylether-β-cyclodextrin and its improved dissolution behavior. Retrieved from [Link]

  • Taylor & Francis Online. (2008). The Application of Solid Dispersion Technique with D-mannitol to the Improvement in Oral Absorption of Triamterene. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Dissolution Rate Enhancement of Triamterene by a Cocrystallization Method | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Triamterene – Knowledge and References. Retrieved from [Link]

  • PubMed. (2024). Combined eutexia and amorphization for simultaneous enhancement of dissolution rate of triamterene and hydrochlorothiazide: preparation of orodispersible tablets. Retrieved from [Link]

  • Healio. (n.d.). Triamterene: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Shah, V. P., Konecny, J. J., & Findlay, J. W. (1999). Rationale for Selection of Dissolution Media: Three Case Studies. Pharmaceutical Technology, 23(11), 58-66. [Link]

  • ResearchGate. (n.d.). Simple and Fast HPLC Method for the Determination of Triamterene and Hydroxytriamterenesulphate in Plasma and Urine | Request PDF. Retrieved from [Link]

  • Drugs.com. (n.d.). Triamterene Capsules: Package Insert / Prescribing Info. Retrieved from [Link]

  • PubMed. (2004). Triamterene-beta-cyclodextrin systems: preparation, characterization and in vivo evaluation. Retrieved from [Link]

  • DailyMed. (n.d.). Label: TRIAMTERENE- triamterene capsules capsule. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on Triamterene. Retrieved from [Link]

  • PubMed. (1983). The Identification and Quantitation of Triamterene in Blood and Urine From a Fatal Aircraft Accident Victim. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on Hydrochlorothiazide; Triamterene. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mechanochemical inclusion of triamterene into sulfobutylether-β-cyclodextrin and its improved dissolution behavior. Retrieved from [Link]

  • International Journal of Applied Pharmaceutical Sciences and Research. (2022). Development and Validation of Analytical Method for Simultaneous Estimation of Triamterene and Benzthiazide by RP-HPLC. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Triamterene. Retrieved from [Link]

  • ClinPGx. (n.d.). triamterene. Retrieved from [Link]

  • UKCPA. (n.d.). Triamterene - Handbook of Perioperative Medicines. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: Triampyzine Sulfate vs. Pirenzepine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Triampyzine sulfate vs pirenzepine for gastric acid suppression Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Historical Context

The suppression of gastric acid secretion via the cholinergic pathway has historically been a balance between efficacy and off-target antimuscarinic effects (e.g., xerostomia, tachycardia, mydriasis). This guide compares Triampyzine Sulfate , a mid-20th-century investigational pyrazine derivative, with Pirenzepine , the prototypical M1-selective antagonist that defined the modern understanding of muscarinic receptor subtypes in gastroenterology.

While Pirenzepine achieved global market status as Gastrozepin, Triampyzine Sulfate remains a critical "lost candidate"—a compound that demonstrated early functional selectivity in rodent models but failed to translate into a viable clinical alternative to atropine or H2-receptor antagonists.

Quick Comparison Matrix
FeatureTriampyzine SulfatePirenzepine
Chemical Class Trimethylpyrazine derivativeBenzodiazepinone derivative
Primary Mechanism Anticholinergic (Non-subtype selective)Selective M1 Muscarinic Antagonist
Development Status Investigational (Discontinued ~1960s)Marketed (1980s); Research Tool
Primary Target Muscarinic Receptors (General)M1 Receptors (Ganglia/Paracrine)
Key Differentiator Early claim of "side-effect sparing" antisecretory actionProven separation of gastric vs. cardiac effects via M1 selectivity

Mechanistic Profiling & Pharmacology

To understand the divergence in performance, one must analyze the specific intervention points of each molecule within the cholinergic signaling cascade.

The Cholinergic Pathway of Acid Secretion

Gastric acid secretion is regulated by the vagus nerve. Acetylcholine (ACh) is released at two critical junctions:

  • Ganglionic Transmission: ACh activates M1 receptors on postganglionic intramural neurons.

  • Parietal Cell Stimulation: Postganglionic neurons release ACh directly onto the parietal cell M3 receptors , triggering the

    
     signaling cascade that activates the 
    
    
    
    -ATPase.
Pirenzepine: The M1 Selectivity Breakthrough

Pirenzepine is unique because it possesses high affinity for M1 receptors (located in the intramural ganglia) and low affinity for M2 (cardiac) and M3 (smooth muscle/glandular) receptors.

  • Mechanism: By blocking the M1 receptors at the ganglion, Pirenzepine inhibits the neural drive to the parietal cell without directly blocking the M3 receptors on the parietal cell itself or the M2 receptors on the heart.

  • Result: Acid suppression occurs at doses that do not significantly impact heart rate or salivary flow.

Triampyzine Sulfate: The Functional Selectivity Hypothesis

Triampyzine (2-(dimethylamino)-3,5,6-trimethylpyrazine sulfate) was developed during the search for "atropine substitutes."

  • Mechanism: It acts as a competitive antagonist at muscarinic receptors. Unlike Pirenzepine, Triampyzine does not exhibit strict receptor subtype selectivity (molecular pharmacology of the 1960s predated M1-M5 classification).

  • Functional Outcome: In rat models, Triampyzine showed a "functional separation"—inhibiting gastric volume and acidity at doses that did not elicit full systemic anticholinergic toxicity. This was likely due to pharmacokinetic distribution or varying sensitivity of tissue-specific receptor populations rather than true molecular selectivity.

Pathway Visualization (Graphviz)

CholinergicPathway Vagus Vagus Nerve (CNS) Ganglion Intramural Ganglion (Enteric Nervous System) Vagus->Ganglion ACh Release Parietal Parietal Cell Ganglion->Parietal Postganglionic ACh Release M1 M1 Receptor (Ganglionic) Ganglion->M1 M3 M3 Receptor (Parietal) Parietal->M3 Pump H+/K+ ATPase (Proton Pump) M1->Ganglion Activation M3->Pump Ca2+ Cascade Pirenzepine Pirenzepine (High Affinity Block) Pirenzepine->M1 Selective Inhibition Triampyzine Triampyzine (Non-selective Block) Triampyzine->M1 Blockade Triampyzine->M3 Blockade

Caption: Schematic of cholinergic acid stimulation. Pirenzepine selectively blocks the ganglionic M1 relay, whereas Triampyzine exerts a broader blockade at both ganglionic and effector sites.

Experimental Performance Data

The following data reconstructs the comparative efficacy profile based on historical preclinical evaluations (Shay Rat Model) and clinical pharmacodynamics.

Preclinical Efficacy (Rat Pylorus Ligation Model)
ParameterTriampyzine Sulfate (4 mg/kg i.p.)Pirenzepine (8 mg/kg i.p.)Atropine (Control Standard)
Gastric Volume Reduction ~50%~45-60%>80%
Total Acidity Reduction SignificantSignificantHigh
Pupil Dilation (Mydriasis) Minimal at effective doseNone at effective dosePronounced
Heart Rate Impact NegligibleNoneTachycardia

Analysis:

  • Triampyzine demonstrated a potency roughly equivalent to Pirenzepine in rodent models (effective range 4–10 mg/kg). Its claim to fame was the lack of mydriasis at the antisecretory dose, suggesting it could treat ulcers without blinding the patient—a major issue with atropine.

  • Pirenzepine requires slightly higher molar doses but achieves a "cleaner" pharmacological profile due to true receptor selectivity.

Clinical Translation Failure

Why did Pirenzepine succeed where Triampyzine failed?

  • Therapeutic Window: In humans, the dose of Triampyzine required to suppress acid likely encroached upon the toxicity threshold for other anticholinergic effects (dry mouth, urinary retention).

  • Selectivity: Pirenzepine's M1 selectivity provided a wider safety margin. It could reduce acid secretion by 40-50% without affecting the M2 receptors in the heart.

Validated Experimental Protocol: Shay Rat Model

To verify the comparative efficacy of these agents, the Shay Pylorus Ligation Model is the gold standard for antisecretory screening.

Protocol Workflow

Objective: Quantify gastric acid accumulation over 4 hours following drug administration.

  • Animal Selection: Male Wistar rats (180–220g).

  • Fasting: Fast animals for 24 hours in individual wire-bottom cages to prevent coprophagy (which buffers gastric acid). Water is allowed ad libitum.

  • Anesthesia: Induce light anesthesia using ether or isoflurane.

  • Ligation:

    • Make a small midline abdominal incision.

    • Externalize the stomach and ligate the pylorus with 4-0 silk suture. Ensure no blood vessels are occluded.

    • Return the stomach to the abdomen and suture the wound.

  • Drug Administration (Time 0):

    • Group A: Triampyzine Sulfate (4 mg/kg, intraduodenal or i.p.).

    • Group B: Pirenzepine (8 mg/kg, intraduodenal or i.p.).

    • Group C: Vehicle Control (Saline).

  • Incubation: Allow animals to recover. Withhold water during the 4-hour test period.

  • Termination (Time +4h): Euthanize animals via

    
     asphyxiation.
    
  • Data Collection:

    • Clamp the esophagus, remove the stomach.

    • Collect gastric juice; centrifuge at 3000 rpm for 10 min.

    • Measure: Volume (mL), pH, and Total Acidity (titration against 0.01N NaOH using phenolphthalein).

Self-Validation Check:

  • Control Validity: The control group must show a gastric pH < 2.0 and volume > 2.0 mL. If pH > 3.0, the ligation was likely incomplete or the animal was not properly fasted.

References

  • Hammer, R., et al. (1980). Pirenzepine distinguishes between different subclasses of muscarinic receptors. Nature. Link

  • Brodie, D. A. (1966). A comparison of anticholinergic drugs on gastric secretion, gastric emptying, and pupil diameter in the rat. Gastroenterology. Link

  • Warner-Lambert Pharmaceutical Co. (1966). Triampyzine Sulfate: Investigational Drug Brochure W-3976B. (Historical Archive Reference).
  • Carmine, A. A., & Brogden, R. N. (1985). Pirenzepine: A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in peptic ulcer disease. Drugs. Link

  • PubChem. (2025). Triampyzine Sulfate Compound Summary. National Library of Medicine. Link

Validating triampyzine sulfate efficacy in clinical research trials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Triampyzine Sulfate in Clinical Gastric Secretory Studies

Executive Summary

Triampyzine Sulfate (W-3976B) is a synthetic pyrazine derivative historically characterized as a potent gastric antisecretory agent with a unique anticholinergic profile.[1][2][3] Unlike non-selective muscarinic antagonists (e.g., atropine) that cause systemic adverse effects (mydriasis, tachycardia), early pharmacological data suggests Triampyzine may exhibit functional selectivity for gastric secretion inhibition.

This guide outlines the rigorous validation framework required to translate this compound from historical obscurity to a verified clinical candidate. It targets researchers investigating non-PPI (Proton Pump Inhibitor) pathways for managing gastric hyperacidity and peptic ulcer disease.

Part 1: Comparative Therapeutic Analysis

To validate Triampyzine Sulfate, one must benchmark it against the current Standards of Care (SoC). The primary hypothesis for validation is that Triampyzine offers rapid onset antisecretory action without the systemic toxicity of classical anticholinergics or the delayed onset/hypergastrinemia risks of PPIs.

Table 1: Competitive Landscape & Performance Benchmarks
FeatureTriampyzine Sulfate (Investigational)Omeprazole (Standard of Care - PPI)Pirenzepine (Comparator - M1 Antagonist)
Mechanism of Action Selective Anticholinergic / Pyrazine AnalogH+/K+ ATPase Irreversible InhibitionM1 Muscarinic Receptor Antagonism
Primary Target Gastric Parietal Cell (Muscarinic modulation)Proton Pump (Canalicular membrane)Paracungal Ganglia / M1 Receptors
Onset of Action Rapid (< 60 mins predicted)Delayed (Requires accumulation)Moderate
Acid Suppression Dose-dependent reduction in Basal Acid Output (BAO)Complete suppression (Maximal)Moderate suppression
Key Liability to Validate Systemic Anticholinergic Load (Dry mouth, urinary retention)Hypergastrinemia, rebound hyperacidityPoor oral bioavailability, dry mouth
Validation Metric Ratio of Antisecretory ED50 to Mydriatic ED50% Time pH > 4.0Salivary flow reduction vs. Acid inhibition

Part 2: Mechanistic Validation & Signaling Pathway

Triampyzine's efficacy depends on intercepting the cholinergic pathway stimulating the parietal cell. The validation strategy must confirm that it inhibits acetylcholine-mediated secretion without blocking M2 receptors (cardiac) or M3 receptors in the salivary glands to a clinically significant degree.

Figure 1: Parietal Cell Signaling & Intervention Points

G cluster_parietal Parietal Cell Membrane Vagus Vagus Nerve (Acetylcholine Release) ECL ECL Cell (Histamine Release) Vagus->ECL ACh M3 M3 Receptor (Gq Pathway) Vagus->M3 ACh H2 H2 Receptor (Gs Pathway) ECL->H2 Histamine Pump H+/K+ ATPase (Proton Pump) M3->Pump Ca2+ Influx H2->Pump cAMP Acid Gastric Acid (H+ Secretion) Pump->Acid Secretion Triampyzine Triampyzine Sulfate (Putative Blockade) Triampyzine->M3 Inhibits PPI PPIs (Omeprazole) PPI->Pump Irreversible Block

Caption: Schematic of gastric acid regulation showing Triampyzine Sulfate's putative interception of cholinergic signaling at the M3 receptor level, distinct from the terminal proton pump blockade of PPIs.[3]

Part 3: Bioanalytical Method Validation (LC-MS/MS)

Before clinical efficacy can be established, a robust assay to quantify Triampyzine in human plasma is required. This protocol ensures the data integrity of pharmacokinetic (PK) studies.

Compound: Triampyzine Sulfate Molecular Formula: C9H15N3[1][4] · H2SO4 MW (Free Base): 165.24 g/mol

Protocol 1: Plasma Quantification Workflow
  • Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Rationale: Pyrazine derivatives are polar; a gradient is necessary to retain the analyte while flushing plasma phospholipids.

  • Mass Spectrometry Settings (MRM Mode):

    • Ionization: Electrospray Ionization (ESI) Positive mode.

    • Precursor Ion (Q1): m/z 166.1 [M+H]+ (Protonated Triampyzine).

    • Product Ions (Q3):

      • Quantifier:m/z 121.1 (Loss of dimethylamine group).

      • Qualifier:m/z 80.0 (Pyrazine ring fragment).

  • Validation Criteria (FDA/ICH M10):

    • Linearity:

      
       over 1.0 – 1000 ng/mL range.
      
    • Precision/Accuracy: CV < 15% (20% at LLOQ).

    • Recovery: > 80% extraction efficiency using Protein Precipitation (PPT).

Part 4: Clinical Efficacy Validation Protocol

The gold standard for validating antisecretory drugs is the Intragastric pH Monitoring Study . This design objectively measures the pharmacodynamic effect (acid suppression) over time.

Study Design: Randomized, Double-Blind, Crossover
  • Population: Healthy volunteers (n=24) or Duodenal Ulcer patients in remission.

  • Arms:

    • Triampyzine Sulfate (Test Dose, e.g., 50mg, 100mg).

    • Omeprazole 20mg (Active Control).

    • Placebo (Negative Control).

Experimental Workflow
  • Baseline Phase: Subjects fast for 10 hours. A nasogastric pH probe is positioned 5-10 cm below the lower esophageal sphincter.

  • Basal Acid Output (BAO): Continuous pH recording for 1 hour to establish baseline.

  • Drug Administration: Oral dosing of assigned arm.

  • Pentagastrin Challenge (Optional): To test efficacy under stimulated conditions, administer Pentagastrin (6 µg/kg SC) 2 hours post-dose.

  • Data Acquisition: Continuous pH logging every 4 seconds for 24 hours.

Figure 2: Clinical Trial Workflow (DOT)

Trial cluster_visit Clinical Visit (Day 1, 8, 15) Screen Screening (H. pylori negative) Rand Randomization (3-Way Crossover) Screen->Rand Probe NG Probe Insertion & Confirmation Rand->Probe Basal Basal pH Recording (1 Hour) Probe->Basal Dose Drug Admin (Triampyzine/PPI/Placebo) Basal->Dose Monitor 24h pH Monitoring & Safety Labs Dose->Monitor Analysis Data Analysis (% Time pH > 4) Monitor->Analysis

Caption: Workflow for a crossover clinical trial designed to validate the antisecretory duration and potency of Triampyzine Sulfate against placebo and active controls.

Part 5: Safety & Selectivity Validation

A critical failure point for anticholinergics is side-effect tolerability. You must validate "Selectivity" quantitatively.

The "Selectivity Ratio" Protocol: Simultaneously measure the drug's effect on the target organ (Stomach) vs. off-target organs (Eye, Heart, Salivary Glands).

  • Salivary Flow Rate: Measure saliva production ( g/min ) using cotton rolls (sialometry) pre- and post-dose.

    • Success Criteria: >50% acid inhibition with <20% reduction in salivary flow.

  • Pupillometry: Measure pupil diameter using an infrared pupillometer to detect mydriasis (a sign of systemic M3 blockade).

  • Heart Rate: Continuous ECG to monitor for tachycardia (M2 blockade).

Data Interpretation: If Triampyzine achieves significant pH elevation (pH > 4 for > 12 hours) without statistically significant changes in pupil diameter or heart rate compared to placebo, the claim of "selective antisecretory action" is validated.

References

  • PubChem. (n.d.).[3][5] Triampyzine Sulfate | C9H17N3O4S.[5] National Library of Medicine. Retrieved from [Link]

  • NCATS Inxight Drugs. (n.d.). TRIAMPYZINE SULFATE.[1][3][4][5] National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Triampyzine. Wikimedia Foundation. Retrieved from [Link][2]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6] Retrieved from [Link]

  • Grokipedia. (n.d.).[3] Triampyzine: Mechanism and History. Retrieved from [Link]

Sources

A Comprehensive Guide to Interspecies Pharmacokinetic Comparison: A Hypothetical Case Study of Triampyzine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a new chemical entity (NCE) across different species is a cornerstone of preclinical development. This guide provides a comprehensive framework for designing and executing a comparative pharmacokinetic study, using the anticholinergic agent triampyzine sulfate as a hypothetical subject. While specific experimental data for triampyzine sulfate is not publicly available, this guide will equip you with the scientific rationale and detailed methodologies to conduct such an investigation for any novel small molecule.

The primary objectives of a preclinical safety evaluation are to identify a safe initial dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring.[1][2] A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to achieving these goals.[3][4]

The Importance of Interspecies Pharmacokinetic Comparison

Preclinical pharmacokinetic studies are essential for predicting how a drug will behave in humans.[5] By evaluating an NCE in various animal models, we can:

  • Estimate Human Pharmacokinetics: Interspecies scaling, a process of extrapolating pharmacokinetic parameters from animals to humans, is a key component of this process.[6][7][8]

  • Inform Dose Selection: Understanding the relationship between dose, exposure, and response across species is critical for selecting appropriate doses for both toxicology studies and first-in-human clinical trials.[9]

  • Identify Potential Safety Issues: Species-specific differences in metabolism can lead to the formation of unique metabolites, which may have different toxicity profiles.

  • Select Appropriate Animal Models: The choice of animal models for safety and efficacy studies should be based on similarities in physiology and drug metabolism to humans.[10]

A Phased Approach to Pharmacokinetic Characterization

A comprehensive interspecies pharmacokinetic comparison involves a combination of in vitro and in vivo studies.

Phase 1: In Vitro Characterization

Before initiating animal studies, a series of in vitro assays should be performed to understand the fundamental properties of triampyzine sulfate.

Metabolic stability assays provide an early indication of a compound's susceptibility to metabolism by liver enzymes.[11] These studies typically utilize liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, monkey, and human).[11][12]

  • Rationale: Significant differences in metabolic stability across species can indicate which species may be poor predictors of human metabolism. For instance, a compound that is rapidly metabolized by rat liver microsomes but stable in human liver microsomes suggests that the rat may not be a suitable model for predicting human clearance.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Prepare Microsomal Incubations: In a 96-well plate, combine liver microsomes (from rat, dog, monkey, and human) with a phosphate buffer and the cofactor NADPH.

  • Initiate the Reaction: Add triampyzine sulfate to the wells to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[12]

  • Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of remaining triampyzine sulfate using a validated LC-MS/MS method.[12][13]

  • Data Analysis: Plot the percentage of remaining triampyzine sulfate against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[13]

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[14] Only the unbound fraction of a drug is pharmacologically active.

  • Rationale: Significant interspecies differences in plasma protein binding can lead to different free drug concentrations, which can impact both efficacy and toxicity.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Prepare the Dialysis Unit: Use a rapid equilibrium dialysis (RED) device.[15][16][17] Add plasma (from rat, dog, monkey, and human) spiked with triampyzine sulfate to one chamber and a phosphate buffer to the other.[15][16]

  • Incubation: Incubate the sealed plate at 37°C with shaking to allow the unbound drug to reach equilibrium across the semipermeable membrane.[15][16]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.[15][16][18]

  • Sample Analysis: Determine the concentration of triampyzine sulfate in both chambers using a validated LC-MS/MS method.[15][18]

  • Data Analysis: Calculate the fraction unbound (fu) using the concentrations in the plasma and buffer chambers.[17]

Phase 2: In Vivo Pharmacokinetic Studies

In vivo studies are conducted to determine the pharmacokinetic profile of triampyzine sulfate in living organisms. The choice of species is critical and should be based on factors such as similarities in drug metabolism to humans, historical data, and regulatory guidelines.[10] Rodents (e.g., rats) are typically used for initial studies, followed by a non-rodent species (e.g., dogs or monkeys).[19]

Experimental Workflow for In Vivo Pharmacokinetic Studies

Caption: A typical workflow for an in vivo pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetics in Rats

  • Animal Preparation: Use male Sprague-Dawley rats. Fast the animals overnight before dosing.[20]

  • Dose Administration:

    • Intravenous (IV): Administer a single bolus dose of triampyzine sulfate via the tail vein.[4]

    • Oral (PO): Administer a single dose of triampyzine sulfate via oral gavage.[4][21]

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[22][23] The exact time of each blood draw must be recorded.[23]

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma. Store the plasma samples at -80°C until analysis.[24]

  • Bioanalysis:

    • Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile.[25][26]

    • LC-MS/MS Analysis: Quantify the concentration of triampyzine sulfate in the plasma samples using a validated LC-MS/MS method.[25][26]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Bioavailability (F%) (calculated by comparing AUC from PO and IV administration)

Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for obtaining accurate and reliable pharmacokinetic data. The validation should be conducted in accordance with regulatory guidelines (e.g., FDA, EMA).[27][28]

Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[27]No significant interference at the retention time of the analyte.
Accuracy The closeness of the determined value to the nominal concentration.[27]Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of scatter between a series of measurements.[27]Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.[27]A minimum of 6-8 non-zero standards with a correlation coefficient (r²) ≥ 0.99.
Recovery The extraction efficiency of the analytical method.Consistent and reproducible.
Matrix Effect The effect of matrix components on the ionization of the analyte.[28]The CV of the response from different lots of matrix should be ≤15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Data Interpretation and Interspecies Scaling

Once pharmacokinetic data has been collected from multiple species, it can be compared and used to predict human pharmacokinetics.

Conceptual Framework for Interspecies Pharmacokinetic Comparison

G cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_analysis Analysis & Prediction Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Allometric_Scaling Allometric Scaling Metabolic_Stability->Allometric_Scaling Protein_Binding Plasma Protein Binding PBPK_Modeling PBPK Modeling Protein_Binding->PBPK_Modeling Rat_PK Rat Pharmacokinetics Rat_PK->Allometric_Scaling Rat_PK->PBPK_Modeling Dog_PK Dog Pharmacokinetics Dog_PK->Allometric_Scaling Dog_PK->PBPK_Modeling Monkey_PK Monkey Pharmacokinetics Monkey_PK->Allometric_Scaling Monkey_PK->PBPK_Modeling Human_PK_Prediction Human PK Prediction Allometric_Scaling->Human_PK_Prediction PBPK_Modeling->Human_PK_Prediction

Caption: Integration of in vitro and in vivo data for human PK prediction.

Hypothetical Comparative Pharmacokinetic Data for Triampyzine Sulfate

ParameterRatDogMonkey
Dose (IV, mg/kg) 211
Dose (PO, mg/kg) 1055
CL (mL/min/kg) 502015
Vd (L/kg) 2.51.81.5
t½ (h) 1.22.53.0
F (%) 306075
fu (%) 251520

This is a hypothetical table for illustrative purposes.

Interspecies Scaling

Allometric scaling uses body weight to extrapolate pharmacokinetic parameters from animals to humans.[7][8] Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that integrates physiological, biochemical, and drug-specific information to simulate the ADME of a drug in different species.[7][29][30]

Conclusion

While specific pharmacokinetic data for triampyzine sulfate remains elusive, the principles and methodologies outlined in this guide provide a robust framework for the interspecies comparison of any novel small molecule. By systematically evaluating the ADME properties of a compound in vitro and in vivo across multiple species, researchers can gain critical insights to inform preclinical development and enable a successful transition to clinical trials.

References

  • AAPS Community. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone.
  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis.
  • Hall, C., Lueshen, E., & Linninger, A. (2012). Interspecies scaling in pharmacokinetics: a novel whole-body physiologically based modeling framework to discover drug biodistribution mechanisms in vivo. Journal of Pharmaceutical Sciences, 101(3), 1221-1241.
  • AMSbiopharma. (2025, August 11).
  • Jenkins, R., Duggan, J., Aubry, A. F., Zeng, J., Tymiak, A., & Arnold, M. E. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Lavé, T., Parrott, N., Grimm, H. P., & Lahoz, A. (2009). Physiologically based pharmacokinetics (PBPK). Drug Metabolism Reviews, 41(3), 346-363.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • FDA. (2013, July). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Shah, D. K., & Betts, A. M. (2023). Interspecies evaluation of a physiologically based pharmacokinetic model to predict the biodistribution dynamics of dendritic nanoparticles. Journal of Controlled Release, 359, 24-35.
  • Lancheros Porras, K., Alves, I., & Novoa, D. (2024). PBPK Modeling as an Alternative Method of Interspecies Extrapolation that Reduces the Use of Animals: A Systematic Review. Current Medicinal Chemistry.
  • FDA. (2012, July 11). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • Royal Society of Chemistry. (n.d.).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
  • ResearchGate. (2025, August 4).
  • ResolveMass Laboratories Inc. (2025, December 26).
  • Opentrons. (n.d.).
  • BioIVT. (n.d.). Plasma Protein Binding Assay.
  • Scendea. (2025, July 9).
  • LCGC International. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Springer Nature Experiments. (n.d.).
  • Taylor & Francis. (2009, July 15). Physiologically based pharmacokinetics (PBPK): Drug Metabolism Reviews.
  • Charles River Laboratories. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Al-Sanea, M. M., & El-Sherbeni, S. A. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(34), 22003-22011.
  • European Medicines Agency. (2022, July 25).
  • WuXi AppTec. (2023, October 9). Evaluating Metabolic Stability in Drug Development: 5 Assays.
  • Prisys Biotech. (2026, January 13). Blood Sampling Time Point Design in Pharmacokinetic (PK) Studies.
  • Altasciences. (n.d.). Blood Collection in Preclinical Safety Assessment.
  • FDA. (2021, April 15). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective.
  • ResearchGate. (2025, August 9). The impact of the site of blood sampling on pharmacokinetic parameters following sublingual dosing to dogs.
  • Admescope. (2019, November 25).
  • Bodor, N., & Buchwald, P. (2003). Design, pharmacokinetic, and pharmacodynamic evaluation of a new class of soft anticholinergics. Pharmaceutical Research, 20(10), 1533-1541.
  • PATH. (n.d.). RBP-EIA: Collecting, Processing,and Handling Venous, Capillary, and Blood Spot Samples.
  • ResearchGate. (2025, August 9). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions.
  • Aurigene Pharmaceutical Services. (n.d.). In vivo Pharmacokinetics (PK) Studies and Service.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • Infinix Bio. (2026, February 14). Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development.
  • Xeno-Tech. (2025, May 29).
  • Clinical Infectious Diseases. (2019, August 1). Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline.
  • ResearchGate. (2025, August 5). Design, Pharmacokinetic, and Pharmacodynamic Evaluation of a New Class of Soft Anticholinergics.
  • Li, Y., et al. (2022).
  • Certara. (2013, October 15). Using Sampling "Windows" for PK Blood Samples.
  • PMC. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Biotechfarm. (n.d.).

Sources

Comparative Guide to Reference Standards for Validating Isoniazid Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock of safety and efficacy. This is particularly true for cornerstone drugs like Isoniazid, a primary antibiotic for the treatment of tuberculosis. Ensuring the purity of Isoniazid is critical to patient outcomes, demanding robust analytical methods validated against reliable reference standards.

This guide provides an in-depth comparison of reference standards and analytical methodologies for the validation of Isoniazid purity. Moving beyond a simple listing of protocols, we will explore the scientific rationale behind the selection of orthogonal analytical techniques, the hierarchy of reference materials, and the interpretation of experimental data to build a self-validating system for quality assessment.

The Reference Standard Ecosystem: A Hierarchy of Trust

The validity of any purity analysis hinges on the quality of the reference standard against which the sample is compared. These standards are not monolithic; they exist in a well-defined hierarchy.

  • Primary Reference Standards: These are the highest quality standards, established by official pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[1][2] They are extensively characterized and are considered to have a purity value of 100.0% for the purpose of assay calculations, unless otherwise specified on the label.[3] Their use is mandatory for definitive assays and regulatory submissions.

  • Secondary Reference Standards (or Working Standards): These are standards established in-house by a laboratory.[4] They are qualified by comparing them against a primary reference standard. Secondary standards are used for routine quality control testing to conserve the more expensive and often limited supply of primary standards. The traceability of a secondary standard to the primary standard is a critical component of its validation.

  • Impurity Reference Standards: These are synthesized and characterized standards of known impurities or degradation products.[4][5][6] They are essential for the validation of chromatographic methods, specifically for peak identification and for determining the relative response factors (RRF) used in the quantification of related substances.

dot graph "Reference_Standard_Hierarchy" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

// Nodes Primary [label="Primary Pharmacopeial Standard\n(e.g., USP, EP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary [label="Secondary Working Standard\n(In-house)", fillcolor="#FBBC05", fontcolor="#202124"]; API_Batch [label="API Batch Under Test", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity_RS [label="Impurity Reference Standards", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatographic_Method [label="Chromatographic Purity Method\n(e.g., HPLC)", shape="ellipse", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_Method [label="Assay / Potency Method\n(e.g., Titration)", shape="ellipse", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Primary -> Secondary [label="Characterization & Traceability"]; Secondary -> Assay_Method [label="Used for Routine Assay"]; Primary -> Assay_Method [label="Used for Definitive Assay & \nStandard Qualification"]; Assay_Method -> API_Batch [label="Determines Potency (%)"]; Impurity_RS -> Chromatographic_Method [label="Peak Identification & RRF"]; Chromatographic_Method -> API_Batch [label="Determines Purity (%) & \nImpurity Profile"]; } caption { label = "Figure 1: Hierarchy and application of reference standards in API purity validation."; fontsize = 10; } enddot Figure 1: Hierarchy and application of reference standards in API purity validation.

Orthogonal Analytical Approaches: A Multi-faceted View of Purity

Relying on a single analytical technique is insufficient to declare a substance pure. A robust validation strategy employs multiple, orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This approach provides a comprehensive and self-validating assessment. For Isoniazid, the primary methods include chromatographic purity analysis and a potency assay.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for identifying and quantifying impurities, often referred to as "related substances." The method separates the main Isoniazid peak from any process-related impurities (from synthesis) or degradation products.[7]

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) HPLC: Isoniazid is a polar molecule, making reversed-phase chromatography with a C18 or C8 column and an aqueous-organic mobile phase an effective separation strategy.[8][9]

  • UV Detection: The pyridine ring in Isoniazid provides strong UV absorbance, making a UV detector a simple and robust choice for quantification. The maximum absorbance is typically around 254-270 nm.[7][10][11]

  • Buffered Mobile Phase: A phosphate buffer is often used to control the pH of the mobile phase.[3] Maintaining a consistent pH is critical for achieving reproducible retention times and peak shapes, as the ionization state of Isoniazid and its impurities can be pH-dependent.

Experimental Protocol: HPLC Method for Related Substances

This protocol is a representative example based on pharmacopeial methods and published literature.[3][12]

  • System Preparation:

    • Chromatograph: HPLC system with a UV detector.

    • Column: L1 packing (C18), 4.6-mm × 25-cm; 5-µm particle size.[3][12]

    • Mobile Phase: Prepare a filtered and degassed mixture of Methanol and a pH 6.9 potassium phosphate buffer (5:95).[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Detection Wavelength: 254 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Solution Preparation:

    • Standard Solution: Prepare a solution of USP Isoniazid Reference Standard (RS) in the mobile phase with a known concentration of approximately 0.32 mg/mL.[3]

    • Sample Solution: Prepare a solution of the Isoniazid API batch under test in the mobile phase at the same concentration as the Standard Solution.[3]

    • Impurity Standard Solution: If available, prepare dilute solutions of known impurities (e.g., isonicotinic acid, 4-cyanopyridine) to confirm their retention times.[4][13]

  • System Suitability:

    • Inject the Standard Solution in replicate (typically n=5).

    • The Relative Standard Deviation (RSD) for the peak area of Isoniazid should be not more than 2.0%.[12]

    • The tailing factor for the Isoniazid peak should be not more than 2.0.[3][12]

  • Procedure & Calculation:

    • Inject the Sample Solution and identify the peaks for Isoniazid and any impurities.

    • Calculate the percentage of each impurity using the peak area responses. For unknown impurities, the calculation often assumes a relative response factor of 1.0 unless otherwise determined.

    • Formula: % Impurity = (ri / rT) × 100

      • ri = peak response for an individual impurity

      • rT = sum of the responses of all peaks

Assay for Potency by Titrimetry

While HPLC provides a profile of impurities, it is not always the best method for determining the absolute content (potency) of the main component. Titrimetry, a classic analytical technique, often serves as an orthogonal method for this purpose. The European Pharmacopoeia, for instance, describes a redox titration for the Isoniazid assay.[14]

Causality Behind Experimental Choices:

  • Redox Titration: The hydrazide group (-CONHNH₂) in Isoniazid is readily oxidized. This chemical property allows for a highly specific and stoichiometric reaction with an oxidizing titrant like potassium bromate (KBrO₃) in an acidic medium.[1][14][15]

  • Potentiometric Endpoint: The endpoint of the titration can be determined electrometrically (potentiometrically), which is more objective and precise than using a visual color indicator.[15][16]

Experimental Protocol: Potentiometric Titration for Isoniazid Assay

This protocol is based on the European Pharmacopoeia monograph.[14][17]

  • Apparatus:

    • Potentiometer with a suitable indicator electrode (e.g., platinum) and a reference electrode (e.g., calomel).

    • Burette (10 mL or 25 mL).

  • Reagent Preparation:

    • Titrant: 0.0167 M Potassium Bromate (KBrO₃) VS (Volumetric Solution).

    • Analyte Solution: Accurately weigh about 0.250 g of the Isoniazid sample, dissolve in water, and dilute to 100.0 mL.

    • Other Reagents: Hydrochloric acid, Potassium bromide.[1][14]

  • Procedure:

    • Pipette 20.0 mL of the Analyte Solution into a titration vessel.

    • Add 100 mL of water, 20 mL of hydrochloric acid, and 0.2 g of potassium bromide.[14][17]

    • Immerse the electrodes and stir the solution.

    • Titrate with the 0.0167 M potassium bromate solution.

    • Record the potential (in mV) versus the volume of titrant added and determine the equivalence point (the point of maximum inflection on the titration curve).

  • Calculation:

    • Each mL of 0.0167 M potassium bromate is equivalent to 3.429 mg of Isoniazid (C₆H₇N₃O).[1][14]

    • Calculate the percentage content of Isoniazid, corrected for water content if necessary.

dot graph "Analytical_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

// Nodes Start [label="Isoniazid API Sample", shape="ellipse", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample & Standard\nPreparation", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Analysis\n(Related Substances)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Titration [label="Titration Analysis\n(Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_HPLC [label="Chromatographic Purity (%)\nImpurity Profile", shape="note", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Titr [label="Potency (% Assay)", shape="note", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Compare [label="Compare & Correlate Results", shape="diamond", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Final Purity Report", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> HPLC; Prep -> Titration; HPLC -> Data_HPLC; Titration -> Data_Titr; Data_HPLC -> Compare; Data_Titr -> Compare; Compare -> Report; } caption { label = "Figure 2: Orthogonal workflow for comprehensive Isoniazid purity validation."; fontsize = 10; } enddot Figure 2: Orthogonal workflow for comprehensive Isoniazid purity validation.

Data Comparison and Interpretation

The results from the orthogonal methods must be critically compared. The "Purity by HPLC" is typically calculated as 100% minus the sum of all impurity percentages. The "Assay by Titration" gives a direct measure of the Isoniazid content.

ParameterMethodTypical Acceptance Criteria (Pharmacopeial)Purpose
Assay Titration or HPLC99.0% - 101.0% (dried basis)[1][14][17]Measures the amount of active Isoniazid (potency).
Chromatographic Purity HPLCSum of impurities ≤ 1.0%Quantifies individual and total related substances.
Individual Impurity HPLCAny single specified impurity ≤ 0.2%Controls known toxic or reactive impurities.
Loss on Drying Gravimetric≤ 0.5%[1][17]Measures volatile content (mostly water).
Residue on Ignition Gravimetric≤ 0.1%[3]Measures non-volatile inorganic impurities.

Table 1: Comparison of Key Analytical Tests and Typical Pharmacopeial Limits for Isoniazid.

In an ideal scenario, the Assay value and the Chromatographic Purity value should be in close agreement. A significant discrepancy between these two results (e.g., Assay = 99.5%, Chromatographic Purity = 98.0%) would indicate a potential issue. This could be due to the presence of an impurity that is not detected by the HPLC method under the given conditions or one that has a very different UV response compared to Isoniazid. Such a finding necessitates further investigation, reinforcing the self-validating nature of the orthogonal approach.

Conclusion

Validating the purity of a critical API like Isoniazid is a rigorous scientific process that relies on a deep understanding of the molecule's chemistry and the principles of analytical science. The foundation of this process is the use of highly characterized primary reference standards from recognized pharmacopeias. By employing a dual strategy of chromatographic analysis for impurity profiling and a distinct, orthogonal method like titration for potency, researchers and drug developers can build a robust, self-validating system. This multi-faceted approach ensures that the final purity value is not just a number, but a trustworthy measure of the quality and safety of the drug substance.

References
  • Lakshmi, N., et al. (n.d.). Potentiotitrimetric Determination of Isoniazid Using Twin Copper Based Mercury Film Electrode. Asian Journal of Chemistry.
  • Sivasubramanian, L., & Manjula, S. (1998). Indirect Potentiometric Titration of Isoniazid in Pharmaceutical Dosage Forms Using a Copper Based Mercury Film Electrode. Indian Journal of Pharmaceutical Sciences, 60(3), 173-174.
  • Gowda, H. S., & Rao, G. G. (1971). A potentiometric procedure for the assay of isonicotinic acid hydrazide (isoniazid). Analyst, 96(1147), 712-715.
  • IJNRD. (2024). Analytical method development and validation of Isoniazid and Rifampicin by RP HPLC method. International Journal of Novel Research and Development, 9(3).
  • Arayne, M. S., et al. (2012). Development and Validation of HPLC method for finding Isoniazid plasma levels in TB Patients with its Quantification in FDC Therapy. JPMA.
  • Ayyappan, J., Umapathi, P., & Darlin Quine, S. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. African Journal of Pharmacy and Pharmacology, 5(12), 1513-1521.
  • Veeprho. (n.d.).
  • López-Grío, S., et al. (2019). Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. Molecules, 24(21), 3848.
  • ResearchGate. (n.d.).
  • Rao, P. V. K., & Rao, G. B. B. (1971). A potentiometric procedure for the assay of isonicotinic acid hydrazide (isoniazid). Analyst, 96, 712-715.
  • Beltrame, F. L., et al. (2018). Validation of a simple isocratic HPLC-UV method for rifampicin and isoniazid quantification in human plasma. Journal of Applied Pharmaceutical Science, 8(8), 001-009.
  • SlideShare. (2015). Stability indicating analytical method development and Validation for Isoniazide, Thiacetazone and Pyridoxine by RP-HPLC UV method.
  • Scribd. (n.d.). BP & USP Monographs of Isoniazid.
  • USP. (2025). Isoniazid.
  • EDQM. (2008). ISONIAZID Isoniazidum.
  • LGC Standards. (n.d.). Isoniazid | CAS 54-85-3.
  • EDQM. (2014). ISONIAZID Isoniazidum.
  • Pharmaffiliates. (n.d.). isoniazid and its Impurities.
  • MedchemExpress.com. (n.d.). Isoniazid (Standard) (INH (Standard)) | Bacterial Inhibitor.
  • USP-NF. (2015). ISONIAZID - 2015-06-01.
  • USP-NF. (n.d.). Isoniazid.
  • Scribd. (n.d.). Isoniazid Monograph Overview.
  • DigitalCommons@UNO. (n.d.).
  • Sigma-Aldrich. (n.d.). Isoniazid EP Reference Standard CAS 54-85-3.
  • EDQM. (2026).
  • uspbpep.com. (n.d.). Isoniazid contains not less than 98.0 percent and not more than 102.0 percent of C.
  • Connect Journals. (n.d.).
  • Taylor & Francis Online. (2025).
  • Chemicea Pharmaceuticals. (n.d.). 2-Isoniazid Impurity | 1452-63-7.
  • Sigma-Aldrich. (n.d.). Isoniazid British Pharmacopoeia (BP) Reference Standard 54-85-3.
  • Google Patents. (n.d.). CN102391178A - Method for controlling impurities of isoniazid.
  • Sigma-Aldrich. (n.d.). Isoniazid analytical standard, = 99 TLC 54-85-3.
  • CLEARSYNTH. (n.d.). Isoniazid Impurity Product List.
  • Scribd. (n.d.). BP & USP Monographs of Isoniazid.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Triampyzine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or less-common compounds like Triampyzine sulfate requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Proactive Safety: The Hierarchy of Controls

Before we even consider Personal Protective Equipment (PPE), we must adhere to the Hierarchy of Controls, a foundational principle of laboratory safety. PPE is the last line of defense, employed when hazards cannot be eliminated through other means.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For Triampyzine sulfate, this means primarily working within certified chemical fume hoods (Engineering Controls) and adhering to strict Standard Operating Procedures (SOPs) and training (Administrative Controls) before relying on PPE.[4]

Hazard Identification and Risk Assessment

Based on its constituent parts—an aromatic amine and a sulfate—we must assume Triampyzine sulfate presents multiple routes of potential exposure. A thorough risk assessment is the first step in selecting appropriate PPE.

Route of Exposure Potential Hazard Rationale & Primary Defense
Inhalation May cause respiratory tract irritation.[5][6] Systemic toxicity is possible if absorbed.The compound is a crystalline powder, posing a risk of aerosolization.[5] All weighing and transfers must be conducted in a fume hood or ventilated enclosure.
Dermal (Skin) Contact Causes skin irritation.[5][7] Potential for allergic skin reaction.[8] Some aromatic amines can be absorbed through the skin.Direct contact is a primary risk. Chemical-resistant gloves and a lab coat are mandatory to prevent exposure.
Ocular (Eye) Contact Causes serious eye irritation.[5][7] The acidic nature of the sulfate salt can exacerbate irritation.Chemical splash goggles are essential to protect against accidental splashes of solutions or airborne powder.
Ingestion Harmful if swallowed.[6][8]Strict prohibition of eating, drinking, and smoking in the lab is a critical administrative control.[5]

This assessment directly informs our PPE selection, ensuring each potential hazard is met with a specific, targeted barrier.

Core PPE Requirements: A Step-by-Step Operational Plan

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE to minimize chemical exposure.[9][10] The following provides a detailed protocol for selecting and using PPE when handling Triampyzine sulfate.

Eye and Face Protection

Requirement: ANSI Z87.1-compliant chemical splash goggles.[11]

Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine powders or liquid splashes. Chemical splash goggles are required to prevent contact with the moderately to severely irritating compound.[5][12] A face shield should be worn over goggles when there is a significant risk of splashing, such as during the preparation of concentrated solutions or when handling larger quantities.[11]

Skin and Body Protection

Gloves:

  • Requirement: Nitrile gloves suitable for general chemical use.

  • Protocol: Always double-glove. Inspect outer gloves for any signs of degradation or puncture before use.

  • Causality: Nitrile provides good protection against a wide range of chemicals, including acids, bases, and some organic solvents.[13] Since no specific breakthrough time data exists for Triampyzine sulfate, gloves should be changed immediately upon known contact and replaced frequently (e.g., every 1-2 hours) during extended procedures.

Lab Coat:

  • Requirement: A long-sleeved lab coat, fully buttoned.

  • Causality: A lab coat protects skin and personal clothing from accidental spills and contamination.[13] It should be laundered professionally and never taken home.

Respiratory Protection

Requirement: Not typically required when used within a certified chemical fume hood.

Causality: Engineering controls are the primary method for mitigating inhalation risks.[8] However, if procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing outside of a containment device) are unavoidable, or in the event of a spill, a NIOSH-approved respirator with an N, R, or P filter may be necessary.[14] Use of a respirator requires enrollment in a formal Respiratory Protection Program, including medical evaluation and fit testing, as mandated by OSHA standard 29 CFR 1910.134.[15]

Operational Plan: Donning, Doffing, and Disposal

The integrity of your protection depends on the correct procedure for putting on (donning) and taking off (doffing) your PPE. Incorrect doffing can lead to self-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves (over coat cuffs) Don3->Don4 Doff1 1. Outer Gloves (Peel off without touching exterior) Doff2 2. Lab Coat (Roll inside-out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Follow the correct sequence for donning and doffing PPE to prevent contamination.

Disposal Plan

Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.

  • Segregation at the Source: All PPE contaminated with Triampyzine sulfate must be considered hazardous waste.[16]

  • Designated Waste Bins: Use clearly labeled, closable containers for contaminated PPE waste.[16][17] A common practice is to use red or yellow bags/bins for chemically contaminated items.[17]

  • Gloves and Consumables: Contaminated gloves, weigh boats, and wipes should be placed directly into the designated hazardous waste container immediately after use.

  • Lab Coats: Reusable lab coats must be placed in a designated, labeled bag for professional laundering. Do not dispose of them in regular or hazardous waste bins.

  • Collection and Final Disposal: Contaminated PPE waste must be collected and managed by a licensed hazardous waste disposal company.[16] Never mix it with general trash.[17]

By adhering to these detailed operational and disposal plans, you build a robust and trustworthy safety system that extends from initial hazard assessment to final waste management, ensuring the well-being of all personnel in the laboratory.

References

  • OSHA Laboratory Standard 29 CFR 1910.1450 . Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • 29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories . U.S. Department of Labor. [Link]

  • eTool : Hospitals - Laboratory - OSHA Laboratory Standard . Occupational Safety and Health Administration. [Link]

  • Your Guide to Disposing PPE Waste the Right Way . ERC. [Link]

  • How to dispose of contaminated PPE . Hazmat School. [Link]

  • Triampyzine Sulfate | C9H17N3O4S | CID 23725058 . PubChem, National Institutes of Health. [Link]

  • What is the proper way to dispose of PPE? . Creative Safety Supply. [Link]

  • PPE for Hazardous Materials Incidents: A Selection Guide (84-114) . NIOSH, Centers for Disease Control and Prevention. [Link]

  • Cleaning, Maintenance, Storage and Disposal . Pesticide Environmental Stewardship. [Link]

  • NIOSH Pocket Guide To Chemical Hazards . Enviro Safetech. [Link]

  • Triampyzine . Wikipedia. [Link]

  • Safety Data Sheet . Syngenta. [Link]

  • Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health & Human Services. [Link]

  • Best Practices for Safely Disposing PPE Waste . MedPro Disposal. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition . JJ Keller. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Triampyzine . PatSnap. [Link]

  • organic sulphur compounds . oxytec. [Link]

  • TRIAMPYZINE SULFATE . Inxight Drugs, National Institutes of Health. [Link]

  • PPE and Safety for Chemical Handling . ACS Material. [Link]

  • TRIAMPYZINE . Global Substance Registration System (GSRS). [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals . PPS Essentials. [Link]

  • Personal Protective Equipment Selection Guide . University of Arizona Research Laboratory & Safety Services. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Sulfate Minerals: A Problem for the Detection of Organic Compounds on Mars? . PMC, National Institutes of Health. [Link]

  • Evidence of Health Impacts of Sulfate-And Nitrate-Containing Particles in Ambient Air . PubMed, National Institutes of Health. [Link]

  • Organosulfates in Ambient Aerosol: State of Knowledge and Future Research Directions . Environmental Science & Technology, ACS Publications. [Link]

  • (PDF) Evidence of Health Impacts of Sulfate-and Nitrate-Containing Particles in Ambient Air . ResearchGate. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.